4-Methyl-2-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSLPHQCUIZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181322 | |
| Record name | 2-Nitro-4-toluonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40181322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26830-95-5 | |
| Record name | 4-Methyl-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26830-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-toluonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026830955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26830-95-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60828 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitro-4-toluonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-4-toluonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.639 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) and its Isomeric Landscape
Disclaimer: Extensive research for 4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) has revealed a significant scarcity of in-depth technical data, including detailed experimental protocols, comprehensive spectral analyses, and biological activity studies. To fulfill the structural and content requirements of this guide, information on the closely related and more thoroughly documented isomer, 4-Methyl-3-nitrobenzonitrile , is provided as an illustrative example where specific data for the 2-nitro isomer is unavailable. It is crucial to note that the properties and experimental details of isomers can differ significantly.
Core Properties of this compound
This compound is a substituted aromatic compound containing both a nitrile (-C≡N) and a nitro (-NO₂) functional group. While detailed experimental data is limited, its basic physicochemical properties have been reported by various chemical suppliers.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 26830-95-5 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 96-98 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| Purity | ≥99% (GC) | [1] |
Safety and Handling
Safety data sheets provide crucial information for the handling of this compound.
| Hazard Class | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of inadequate ventilation, wear respiratory protection.
Experimental Protocols: Synthesis of a Related Isomer
Due to the lack of a detailed, publicly available synthesis protocol for this compound, the following section describes the synthesis of the related isomer, 4-Methyl-3-nitrobenzonitrile , as a representative experimental workflow.
Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile
This method involves the electrophilic aromatic substitution of 4-methylbenzonitrile (p-tolunitrile) using a nitrating mixture.
Materials:
-
4-Methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 4-methylbenzonitrile and concentrated sulfuric acid.
-
Cool the mixture to 0 °C with constant stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.
-
Carefully pour the reaction mixture onto a beaker of crushed ice to quench the reaction and precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acid.
-
Dry the product to obtain 4-methyl-3-nitrobenzonitrile.
Caption: Synthesis workflow for 4-methyl-3-nitrobenzonitrile.
Spectroscopic and Structural Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl protons, and the aromatic and methyl carbons. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and nitrile groups.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:
-
C≡N stretch: around 2220-2240 cm⁻¹
-
Asymmetric NO₂ stretch: around 1515-1560 cm⁻¹
-
Symmetric NO₂ stretch: around 1345-1385 cm⁻¹
-
C-H stretches (aromatic and methyl): around 2850-3100 cm⁻¹
Mass Spectrometry
Mass spectrometry would provide the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 162.15. Fragmentation would likely involve the loss of the nitro group and other characteristic fragments.
Crystal Structure of 4-Methyl-3-nitrobenzonitrile
While no crystal structure is available for the 2-nitro isomer, a study on 4-Methyl-3-nitrobenzonitrile provides insight into the solid-state conformation of a related molecule.
| Crystal Data | 4-Methyl-3-nitrobenzonitrile |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
In the crystal structure of 4-Methyl-3-nitrobenzonitrile, the nitro group is twisted out of the plane of the benzene ring.
Biological Activity and Drug Development Potential
There is currently no specific information available in peer-reviewed literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. However, the presence of the nitro and nitrile functional groups suggests potential areas for investigation based on the known activities of other compounds containing these moieties.
General Role of Nitroaromatic Compounds in Drug Discovery
Nitroaromatic compounds are present in a number of therapeutic agents and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The biological activity is often dependent on the reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.
Nitrile-Containing Pharmaceuticals
The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence the metabolic stability and pharmacokinetic properties of a molecule.
Caption: Biological relevance of nitro and nitrile functional groups.
Conclusion
This compound (CAS 26830-95-5) is a chemical compound for which detailed technical information is not widely available in the public domain. While its basic properties and safety information are accessible, a comprehensive understanding of its synthesis, spectral characteristics, and biological activity is lacking. The information provided on the related isomer, 4-Methyl-3-nitrobenzonitrile, serves to illustrate the type of in-depth data required for a complete technical profile. Further research is needed to fully characterize this compound and to explore its potential applications in research and drug development.
References
An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-2-nitrobenzonitrile, a key aromatic intermediate. The document details its molecular structure, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry and materials science. The information is structured to serve as a practical resource for professionals in research and development.
Molecular Structure and Chemical Identity
This compound, with the chemical formula C₈H₆N₂O₂, is an aromatic compound featuring a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and a nitrile functional group at position 1. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for further chemical modifications.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification methods.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 162.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 26830-95-5 | --INVALID-LINK-- |
| Appearance | Yellow to brown solid | --INVALID-LINK-- |
| Melting Point | 76 - 78 °C | --INVALID-LINK-- |
| Boiling Point | 315.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.252 g/cm³ | --INVALID-LINK-- |
| Flash Point | 144.5 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Technique | Data Type | Details | Source(s) |
| Mass Spectrometry | Predicted Collision Cross Section | [M+H]⁺: 136.5 Ų; [M+Na]⁺: 146.8 Ų | --INVALID-LINK--[1] |
| ¹H NMR | Experimental Data | Not readily available in the searched literature. | |
| ¹³C NMR | Experimental Data | Not readily available in the searched literature. | |
| Infrared (IR) | Experimental Data | Not readily available in the searched literature. |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[2] This two-step process involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
The diagram below illustrates the synthetic pathway from 4-methyl-2-nitroaniline to this compound.
Caption: Workflow for the synthesis of the target compound via Sandmeyer reaction.
This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
4-Methyl-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Extremely toxic)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.
-
While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt solution is typically indicated by a clear, pale-yellow solution. Keep this solution cold for the next step.
Part B: Cyanation (Sandmeyer Reaction)
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.3 equivalents) and potassium cyanide (1.4 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, then cool it to approximately 10-15 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. CAUTION: This step may involve gas evolution (N₂) and should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Part C: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with dilute aqueous NaOH, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Applications in Research and Drug Development
While specific biological activities for this compound are not widely documented, its structure contains key pharmacophores that make it a valuable building block in medicinal chemistry.[3][4] The nitrile and nitro functional groups offer distinct physicochemical properties that can be exploited in drug design.
-
Nitrile Group as a Pharmacophore: The nitrile moiety is a versatile functional group in drug design.[5] It is a potent hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom. Its linear geometry and electronic properties can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[5]
-
Nitro Group as a Synthetic Handle: The nitro group is a strong electron-withdrawing group that significantly modulates the molecule's electronic character.[6] In drug development, it can be a crucial feature for biological activity or serve as a synthetic precursor that can be readily reduced to an amino group.[7] This resulting amine can then be used for further elaboration to build more complex molecular architectures, such as quinazolines or other heterocyclic systems.[7]
The logical relationship between the compound's structural features and its potential applications is outlined below.
Caption: Logical flow from molecular features to potential R&D applications.
Safety and Handling
This compound and its isomers are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted inside a certified chemical fume hood.
Table 3: Hazard Information (based on related isomers)
| Hazard Type | GHS Classification | Precautionary Statements |
| Health Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Combustible Solid | Store in a well-ventilated place. Keep container tightly closed. |
Note: This information is based on the safety data for the closely related isomer 2-Methyl-4-nitrobenzonitrile and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the compound being used.
References
- 1. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. svedbergopen.com [svedbergopen.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-2-nitrobenzonitrile. The information is presented in a structured format to facilitate easy access and comparison, with a focus on data relevant to research and development applications.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₆N₂O₂. Its structure consists of a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and a nitrile group at position 1.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Nitro-p-tolunitrile | [1] |
| CAS Number | 26830-95-5 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Physical Property | Value | Source |
| Melting Point | 76 - 78 °C | [2] |
| Boiling Point | 315.3 °C at 760 mmHg | [2] |
| Density | 1.252 g/cm³ | [2] |
| Appearance | Yellow-brown solid | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol and ethyl acetate. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research.
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and reliable method for the synthesis of aryl nitriles from aryl amines.[3][4][5] The synthesis of this compound can be achieved from 4-methyl-2-nitroaniline.
Materials:
-
4-Methyl-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, use with extreme caution)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of 4-methyl-2-nitroaniline in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Maintain stirring for an additional 15-30 minutes at this temperature.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide (if used) or as a suspension in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with dilute sodium hydroxide or sodium carbonate solution (to remove any acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[6][7]
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until all the solid dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air-drying or drying in a desiccator.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectral Data and Interpretation
The following provides an overview of the expected spectral characteristics of this compound based on general principles of spectroscopy and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the nitro group is expected to be the most downfield.
-
Methyl Protons (3H): The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitro and nitrile groups will be significantly deshielded. The carbon bearing the nitro group is expected to be the most downfield among the substituted carbons.
-
Nitrile Carbon (1C): The carbon of the nitrile group will appear as a characteristic peak in the range of δ 115-125 ppm.
-
Methyl Carbon (1C): The carbon of the methyl group will appear at a high field, typically in the range of δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile group.[8]
-
NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the methyl group.
-
C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (162.15).
-
Fragmentation: Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z M-46), NO (m/z M-30), and O (m/z M-16). For nitriles, the loss of HCN (m/z M-27) is also possible. The fragmentation of the methyl group (loss of H or CH₃) can also be observed.[9]
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Solubility of 4-Methyl-2-nitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Methyl-2-nitrobenzonitrile in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide presents available qualitative information, outlines a detailed experimental protocol for determining solubility, and offers a logical workflow for solubility assessment.
Core Topic: this compound
This compound is an aromatic organic compound with the chemical formula C₈H₆N₂O₂. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application in various chemical processes, including pharmaceutical development.
Data Presentation: Qualitative Solubility Summary
| Solvent | Qualitative Solubility | Citation |
| Water | Insoluble | [1] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of quantitative solubility (e.g., in g/100 mL or mol/L) at specific temperatures is highly recommended.
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. This protocol is based on established isothermal saturation methods.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is essential for this step.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for solubility determination and the signaling pathway for experimental analysis.
Caption: Workflow for Solubility Determination
Caption: Experimental Analysis Signaling Pathway
References
A Technical Guide to the Spectroscopic Profile of 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on predicted spectroscopic values derived from computational methods. To provide a valuable comparative context for researchers, experimental data for the closely related isomers, 2-Methyl-4-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile, are also presented. This guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), applicable to the analysis of such aromatic nitro compounds.
Introduction
This compound is a substituted aromatic compound containing a nitrile, a nitro group, and a methyl group attached to a benzene ring. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, characterization, and quality control in synthetic chemistry, drug discovery, and materials science. This guide aims to provide a detailed spectroscopic profile to aid researchers in their work with this molecule and its related isomers.
Spectroscopic Data
While experimental spectra for this compound are not readily found in public databases, predicted data provides a reliable estimation of expected spectral features.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H |
| ~ 7.6 - 7.8 | d | 1H | Aromatic H |
| ~ 7.4 - 7.6 | s | 1H | Aromatic H |
| ~ 2.5 - 2.7 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 152 | C-NO₂ |
| ~ 140 - 142 | C-CH₃ |
| ~ 133 - 135 | Aromatic CH |
| ~ 130 - 132 | Aromatic CH |
| ~ 125 - 127 | Aromatic CH |
| ~ 118 - 120 | C-CN |
| ~ 115 - 117 | -CN |
| ~ 20 - 22 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Da) | Assignment |
| 162.04 | [M]⁺ (Molecular Ion) |
| 145.04 | [M-OH]⁺ or [M-NH]⁺ |
| 132.05 | [M-NO]⁺ |
| 116.05 | [M-NO₂]⁺ |
| 90.04 | [M-NO₂ - CN]⁺ |
Comparative Experimental Data for Isomers
To aid in the characterization of this compound, the following sections provide experimental spectroscopic data for its isomers.
Table 4: Experimental ¹H and ¹³C NMR Data for 2-Methyl-4-nitrobenzonitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note |
| ¹H | 8.15 | d |
| ¹H | 8.08 | dd |
| ¹H | 7.65 | d |
| ¹H | 2.68 | s |
| ¹³C | 149.8 | |
| ¹³C | 142.0 | |
| ¹³C | 134.1 | |
| ¹³C | 126.2 | |
| ¹³C | 120.0 | |
| ¹³C | 117.0 | |
| ¹³C | 20.8 |
Table 5: Key FT-IR and Mass Spectrometry Data for 2-Methyl-4-nitrobenzonitrile
| Technique | Value (cm⁻¹ or m/z) | Assignment |
| FT-IR | ~2230 | C≡N stretch |
| FT-IR | ~1530, ~1350 | Asymmetric & Symmetric NO₂ stretch |
| MS (EI) | 162 | [M]⁺ |
| MS (EI) | 116 | [M-NO₂]⁺ |
Table 6: Experimental ¹H and ¹³C NMR Data for 4-Methyl-3-nitrobenzonitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note |
| ¹H | 8.05 | d |
| ¹H | 7.70 | dd |
| ¹H | 7.50 | d |
| ¹H | 2.65 | s |
| ¹³C | 148.9 | |
| ¹³C | 140.2 | |
| ¹³C | 135.5 | |
| ¹³C | 133.1 | |
| ¹³C | 127.8 | |
| ¹³C | 117.5 | |
| ¹³C | 111.9 | |
| ¹³C | 20.7 |
Table 7: Key FT-IR and Mass Spectrometry Data for 4-Methyl-3-nitrobenzonitrile
| Technique | Value (cm⁻¹ or m/z) | Assignment |
| FT-IR | ~2235 | C≡N stretch |
| FT-IR | ~1535, ~1355 | Asymmetric & Symmetric NO₂ stretch |
| MS (EI) | 162 | [M]⁺ |
| MS (EI) | 116 | [M-NO₂]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although referencing to the residual solvent peak is more common.
-
-
Data Acquisition:
-
The NMR spectrum is acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher.
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard one-pulse experiment is performed. The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard or the residual solvent peak.
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
The positions of the absorption bands (in cm⁻¹) are determined and assigned to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak ([M]⁺) provides the molecular weight of the compound.
-
The fragmentation pattern provides structural information about the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-2-nitrobenzonitrile. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy and substituent effects on chemical shifts to offer a comprehensive interpretation. The methodologies and data presented herein serve as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for this compound have been predicted based on the known effects of the methyl (-CH₃), nitro (-NO₂), and cyano (-CN) substituents on the benzene ring. The nitro and cyano groups are electron-withdrawing, leading to a downfield shift (higher ppm) of nearby protons and carbons, while the methyl group is electron-donating, causing an upfield shift (lower ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.2 - 8.4 | d | ~1.5 - 2.0 | 1H |
| H-5 | 7.6 - 7.8 | dd | ~8.0 - 8.5, ~1.5 - 2.0 | 1H |
| H-6 | 7.4 - 7.6 | d | ~8.0 - 8.5 | 1H |
| -CH₃ | 2.5 - 2.7 | s | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CN) | 110 - 115 |
| C-2 (C-NO₂) | 148 - 152 |
| C-3 | 135 - 138 |
| C-4 (C-CH₃) | 142 - 145 |
| C-5 | 125 - 128 |
| C-6 | 132 - 135 |
| -CN | 115 - 118 |
| -CH₃ | 20 - 22 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to a solid organic compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be utilized if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, owing to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum either manually or automatically.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound using NMR spectroscopy.
Caption: Logical workflow for NMR spectral analysis.
Interpretation of Predicted Spectra
¹H NMR Spectrum:
-
The three aromatic protons are expected to be in distinct chemical environments due to the substitution pattern, resulting in three separate signals.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause the most significant downfield shift, placing its signal at the highest ppm value. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the nitro group and ortho to the methyl group. It will be shifted downfield by the nitro and cyano groups and slightly upfield by the methyl group. It is expected to appear as a doublet of doublets due to coupling with both H-6 and H-3.
-
H-6: This proton is ortho to the cyano group and meta to the methyl group. It will be shifted downfield and is expected to appear as a doublet due to coupling with H-5.
-
-CH₃: The methyl protons will appear as a singlet in the typical aromatic methyl proton region.
¹³C NMR Spectrum:
-
Eight distinct signals are predicted, corresponding to the eight unique carbon atoms in the molecule.
-
C-2 (C-NO₂): The carbon directly attached to the highly electronegative nitro group will be the most deshielded and appear at the furthest downfield position.
-
C-4 (C-CH₃): The carbon bearing the methyl group will also be significantly downfield.
-
Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their proximity to the electron-withdrawing nitro and cyano groups and the electron-donating methyl group.
-
-CN: The carbon of the cyano group will appear in the characteristic region for nitrile carbons.
-
-CH₃: The methyl carbon will be the most shielded carbon and will appear at the furthest upfield position.
This comprehensive guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with the necessary experimental protocols for its acquisition and a logical workflow for its analysis. This information is crucial for researchers and scientists involved in the synthesis, characterization, and development of novel chemical entities.
IUPAC name and synonyms for 2-Nitro-p-tolunitrile
An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile
This technical guide provides a comprehensive overview of this compound, also known as 2-Nitro-p-tolunitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance.
Nomenclature and Synonyms
The compound with the common name 2-Nitro-p-tolunitrile is systematically named under IUPAC nomenclature as This compound . It is also known by several other synonyms.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Nitro-p-tolunitrile, 2-Nitro-4-methylbenzonitrile |
| CAS Number | 26830-95-5 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | White to orange to green powder or crystals | [1][2][3] |
| Melting Point | 97-99 °C | [4][5] |
| Purity | >98.0% (GC) | [1][2][3] |
| Solubility | Soluble in methanol. Insoluble in water. | [4][6] |
Synthesis Protocols
The synthesis of this compound can be achieved through various synthetic routes. Two plausible methods, nitration of p-tolunitrile and a Sandmeyer reaction, are detailed below.
Synthesis via Nitration of p-Tolunitrile
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place p-tolunitrile (1 equivalent) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture over crushed ice, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[7][8]
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to introduce a nitrile group onto an aromatic ring.[1][4][9]
Experimental Protocol:
-
Diazotization: Start with 4-methyl-2-nitroaniline. Dissolve it in a mixture of a strong acid (e.g., HCl) and water, and cool it to 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂) in water to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the freshly prepared diazonium salt solution to the CuCN solution.
-
Reaction: Nitrogen gas will evolve as the reaction proceeds. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.
-
Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
| Technique | Parameters and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is suitable. Detection is typically done using a UV detector at a wavelength around 254 nm.[10][11][12][13][14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A non-polar capillary column (e.g., HP-5ms) can be used. Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern, with the molecular ion peak at m/z 162.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy can confirm the structure. The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons with characteristic chemical shifts and coupling patterns. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) around 2220-2260 cm⁻¹ and the nitro group (NO₂) around 1530-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). |
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the broader class of nitroaromatic compounds is known for a wide range of biological activities.[2][16] Nitro compounds can undergo enzymatic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules.[16]
Some nitrobenzonitrile derivatives have been investigated for their potential antitumor effects.[17] It is also important to note that exposure to certain nitroaromatic compounds has been linked to toxic effects, such as methemoglobinemia.[18][19]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97 26830-95-5 [sigmaaldrich.com]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. [A case of methemoglobinemia due to 4-nitrobenzonitrile exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 4-Methyl-2-nitrobenzonitrile
An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted aromatic nitrile, serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the preparation of precursors for pharmaceuticals. This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, detailed synthesis protocols, and its applications in research and development. The information is presented to be a valuable resource for chemists and drug development professionals, with a focus on structured data, detailed experimental procedures, and visual representations of key processes.
Introduction and Historical Context
The discovery of this compound is not attributed to a single, seminal publication but rather emerged from the extensive investigations into the nitration of aromatic compounds that characterized the late 19th and early 20th centuries. The development of synthetic methodologies for introducing nitro groups onto aromatic rings, a cornerstone of organic chemistry, naturally led to the exploration of nitrating various substituted benzene derivatives, including tolunitriles.
The synthesis of nitriles, as a class of compounds, dates back to 1844 when Hermann Fehling first synthesized benzonitrile. This foundational work paved the way for the exploration of a vast array of substituted benzonitriles. The nitration of p-tolunitrile (4-methylbenzonitrile) can theoretically yield two primary isomers: this compound and 4-methyl-3-nitrobenzonitrile. Early organic chemists systematically studied these types of reactions, isolating and characterizing the various isomers produced. While a specific "discovery" paper for this compound is not readily identifiable from the historical literature, its existence and properties were likely first documented as part of these broader studies on the electrophilic substitution of aromatic nitriles. Today, it is recognized as a key building block in organic synthesis, particularly for its role in the production of 2-methyl-4-nitrobenzoic acid, a vital intermediate for the synthesis of the vasopressin receptor antagonist, Tolvaptan.[1][2]
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| CAS Number | 26830-95-5 | [3] |
| Appearance | White to Orange to Green powder to crystal | [3] |
| Melting Point | 98.0 to 102.0 °C | [3][4] |
| Synonyms | 2-Nitro-p-tolunitrile | [3] |
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases. |
| IR Spectroscopy | Characteristic peaks for C≡N (nitrile) and NO₂ (nitro) groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
The primary method for the synthesis of this compound is through the nitration of 4-methylbenzonitrile (p-tolunitrile).
Experimental Protocol: Nitration of p-Tolunitrile
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
p-Tolunitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of p-tolunitrile to concentrated sulfuric acid while stirring.
-
Maintain the temperature of the mixture at 0-5 °C.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid precipitate of the crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Yields for this reaction are typically high, often exceeding 90%.
Key Reactions and Applications
The primary utility of this compound lies in its role as a chemical intermediate. The nitrile and nitro groups offer versatile handles for further chemical transformations.
Hydrolysis to 2-Methyl-4-nitrobenzoic acid
A significant application of this compound is its hydrolysis to 2-methyl-4-nitrobenzoic acid.[1][2] This transformation is a critical step in the synthesis of various pharmaceuticals.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide)
-
Reflux apparatus
Procedure:
-
A mixture of this compound and an aqueous solution of a strong acid or base is heated under reflux.
-
The reaction is monitored until the hydrolysis of the nitrile group to a carboxylic acid is complete.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by acidification (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
The precipitated 2-methyl-4-nitrobenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the synthetic pathway from p-tolunitrile to 2-methyl-4-nitrobenzoic acid, a key intermediate in drug development.
Conclusion
This compound, while not having a dramatic discovery story, represents a classic example of the systematic exploration of organic chemistry that has provided the foundational building blocks for modern science. Its straightforward synthesis and the reactivity of its functional groups have established it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, synthesis, and applications, intended to be a practical resource for researchers and developers in the chemical and pharmaceutical sciences.
References
- 1. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]
- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Methyl-2-nitrobenzonitrile: Exploring Potential Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring both a nitrile and a nitro functional group, structural motifs prevalent in a wide array of biologically active molecules. While specific research on this particular isomer is limited, its chemical architecture suggests significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This whitepaper provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic protocol, and a detailed exploration of potential research avenues. These avenues are derived from the well-documented activities of related nitroaromatic and benzonitrile compounds, spanning antimicrobial, anticancer, and central nervous system applications. This guide aims to serve as a foundational resource for researchers interested in unlocking the therapeutic potential of this and similar molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic data for this compound is presented below. This information is crucial for its synthesis, purification, and characterization.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 2-Methyl-4-nitrobenzonitrile | 4-Methyl-3-nitrobenzonitrile |
| CAS Number | 6963-45-7 | 89001-53-6 | 939-79-7 |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |
| Melting Point | Not reported | 100-103 °C | 102-106 °C |
| Appearance | Inferred to be a solid | Solid | Solid |
| Predicted XlogP | 1.9 | Not available | 2.1 |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
| [M]⁺ | 162.04237 |
Table 3: Representative ¹H and ¹³C NMR Data for 4-Nitrobenzonitrile (in CDCl₃) [2]
| Type | Chemical Shift (ppm) |
| ¹H NMR | 8.37 (d, J=8.7Hz, 2H), 7.90 (d, J=8.7Hz, 2H) |
| ¹³C NMR | 150.06, 133.50, 124.30, 118.35, 116.80 |
Table 4: Representative IR Spectral Data for 4-Nitrobenzonitrile [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2227 | C≡N stretch |
| 1520-1530 | Asymmetric NO₂ stretch |
| 1345-1355 | Symmetric NO₂ stretch |
Potential Research Areas and Rationale
The structural components of this compound, the nitro group and the benzonitrile moiety, are independently recognized as important pharmacophores. This dual functionality suggests several promising avenues for research.
Antimicrobial Drug Discovery
Nitroaromatic compounds are a well-established class of antimicrobial agents.[3][4][5][6][7] Their mechanism of action often involves reductive bioactivation within the target microorganism.[3][5][6] Cellular nitroreductases convert the nitro group into reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce DNA damage, inhibit essential enzymes, and generate oxidative stress, ultimately leading to cell death.[3][7]
Proposed Research:
-
Screening: Evaluate this compound and its derivatives for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium tuberculosis) and fungi.
-
Mechanism of Action Studies: Investigate whether the compound undergoes nitroreduction in susceptible organisms and identify the resulting reactive intermediates.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the position of the methyl and nitro groups to understand their impact on antimicrobial potency and spectrum.
Caption: Proposed antimicrobial mechanism of this compound.
Aromatase Inhibition for Cancer Therapy
The benzonitrile scaffold is a key feature in several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, which are used in the treatment of estrogen receptor-positive breast cancer.[8] Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step of estrogen biosynthesis. The nitrile group in these inhibitors often coordinates with the heme iron of the enzyme, leading to potent and selective inhibition.[9]
Proposed Research:
-
In Vitro Assays: Test the inhibitory activity of this compound against human placental aromatase.
-
Molecular Modeling: Perform docking studies to predict the binding mode of the compound within the aromatase active site and to guide the design of more potent analogs.
-
SAR Studies: Synthesize derivatives with modifications to the methyl and nitro substituents to optimize binding affinity and selectivity.
CNS Activity and Neuropharmacology
Benzonitrile itself has been shown to possess psychopharmacological properties, including effects on motility and interactions with various central nervous system pathways in animal models.[10] The lipophilicity and electronic properties conferred by the methyl and nitro groups in this compound could lead to novel interactions with CNS targets.
Proposed Research:
-
Receptor Binding Assays: Screen the compound against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).
-
Behavioral Studies: Evaluate the effects of this compound in animal models of anxiety, depression, or psychosis.
-
Toxicity Profiling: Given the known carcinogenicity of some nitrotoluene isomers, it is crucial to assess the neurotoxicity and general toxicity of this compound early in development.[11]
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[12][13][14][15] A plausible route to this compound starts from the commercially available 4-methyl-2-nitroaniline.
Caption: Proposed synthetic workflow for this compound.
Objective: To synthesize this compound from 4-methyl-2-nitroaniline.
Materials:
-
4-Methyl-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Diazotization of 4-Methyl-2-nitroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Determine the melting point of the purified product.
General Protocol for Biological Screening
The following workflow outlines a general approach for the initial biological evaluation of this compound.
Caption: A logical workflow for the biological screening of this compound.
Conclusion
This compound represents an under-explored area of chemical space with significant potential for drug discovery. By leveraging the known biological activities of its core motifs, researchers can rationally design and execute studies to probe its efficacy as an antimicrobial, an aromatase inhibitor, or a CNS-active agent. The synthetic and screening protocols outlined in this guide provide a robust starting point for such investigations. Further exploration of this and related substituted benzonitriles could lead to the development of novel therapeutic agents.
References
- 1. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmalogic effects of benzonitrile on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Methyl-3-nitrobenzonitrile via Electrophilic Nitration
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and material science industries. This application note details the synthesis of 4-methyl-3-nitrobenzonitrile from 4-methylbenzonitrile (p-tolunitrile). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. In 4-methylbenzonitrile, the positions ortho to the methyl group (C3 and C5) are also meta to the nitrile group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the C3 position, leading to the preferential formation of 4-methyl-3-nitrobenzonitrile. Direct nitration to the C2 position is sterically hindered and electronically disfavored. This protocol provides a high-yield method for the synthesis of the 3-nitro isomer.
Key Reaction Parameters
The successful synthesis of 4-methyl-3-nitrobenzonitrile relies on the precise control of several key parameters:
-
Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 10°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.[1]
-
Reagent Stoichiometry: A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) in situ. The ratio of these acids influences the reaction rate and selectivity.
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.
-
Quenching: The reaction is quenched by pouring the mixture onto crushed ice, which precipitates the solid product.[2]
Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzonitrile
This protocol is adapted from established literature procedures for the nitration of 4-methylbenzonitrile.[2]
Materials and Reagents
-
4-Methylbenzonitrile (p-Tolunitrile)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Chloroform-d (CDCl₃) for NMR analysis
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
NMR Spectrometer
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 4-methylbenzonitrile (11 g, 0.098 mol).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (20 mL) to the 4-methylbenzonitrile while maintaining the temperature at 0°C.
-
Nitrating Mixture Addition: Slowly add concentrated nitric acid (20 mL) dropwise to the stirred mixture over a period of 1 hour. It is critical to maintain the reaction temperature at 0°C throughout the addition to prevent side reactions.[2]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.[2]
-
Quenching: Carefully pour the reaction mixture onto a beaker filled with crushed ice, stirring continuously. A precipitate will form.[2]
-
Isolation: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold distilled water to remove any residual acids.
-
Drying: Dry the product to obtain 4-methyl-3-nitrobenzonitrile as a white solid.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-Methylbenzonitrile | [2] |
| Product | 4-Methyl-3-nitrobenzonitrile | [2] |
| Yield | 15.2 g (95%) | [2] |
| Appearance | White Solid | [2] |
| ¹H NMR Data (500 MHz, CDCl₃) | ||
| δ 8.27 (d, J=1.6 Hz, 1H) | Aromatic CH proton ortho to the nitro group | [2] |
| δ 7.78 (dd, J=8.0, 1.7 Hz, 1H) | Aromatic CH proton para to the methyl group | [2] |
| δ 7.51 (d, J=8.0 Hz, 1H) | Aromatic CH proton meta to the nitro group | [2] |
| δ 2.69 (s, 3H) | Methyl (CH₃) protons | [2] |
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 4-Methyl-3-nitrobenzonitrile.
Caption: Reaction scheme for the nitration of 4-methylbenzonitrile.
References
Application Note: Electrophilic Nitration of p-Tolunitrile
This document provides a comprehensive experimental protocol for the nitration of p-tolunitrile to synthesize 4-cyano-3-nitrotoluene. This reaction is a cornerstone of electrophilic aromatic substitution and is relevant for professionals in organic synthesis and drug development.
Introduction
The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction typically employs a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][3]
The substrate, p-tolunitrile (4-methylbenzonitrile), has two substituents on the benzene ring: a methyl group (-CH₃) and a cyano group (-CN). The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. The directing effects of these groups are synergistic, guiding the incoming electrophile (the nitro group) to the position ortho to the methyl group and meta to the cyano group. This regioselectivity leads to the formation of 4-cyano-3-nitrotoluene as the major product.
Experimental Protocol
Objective: To synthesize 4-cyano-3-nitrotoluene via the electrophilic aromatic substitution of p-tolunitrile.
Reaction Scheme:
p-Tolunitrile reacts with a mixture of nitric acid and sulfuric acid to yield 4-cyano-3-nitrotoluene.
Materials and Reagents:
| Reagent/Material | Quantity/Specification |
| p-Tolunitrile | 1.17 g (10 mmol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 5 mL |
| Concentrated Nitric Acid (HNO₃) | 3 mL |
| Ice | ~200 g |
| Deionized Water | 50 mL |
| Diethyl Ether | 30 mL |
| 10% Sodium Bicarbonate (NaHCO₃) soln. | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g |
| Ethanol or Methanol (for recrystallization) | As needed |
Equipment:
-
50 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (100 mL)
-
Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator (optional)
-
Melting point apparatus
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 50 mL flask, carefully add 5 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath, ensuring the temperature drops to below 10°C.
-
Slowly, and with constant stirring, add 3 mL of concentrated nitric acid to the cold sulfuric acid.[1] Keep the mixture in the ice bath.
-
-
Reaction:
-
In a separate beaker, dissolve 1.17 g of p-tolunitrile in a minimal amount of the prepared cold nitrating mixture.
-
Slowly add the dissolved p-tolunitrile dropwise to the remaining bulk of the cold, stirred nitrating mixture over 15-20 minutes.
-
Maintain the reaction temperature between 0°C and 10°C throughout the addition using the ice bath.[4]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove it from the ice bath and let it stir at room temperature for another 30 minutes.[1]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.[5]
-
Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (25 mL each).
-
-
Purification:
-
Transfer the crude solid to a separatory funnel. If the product is oily, extract the aqueous mixture with diethyl ether (2 x 15 mL).[1]
-
Combine the organic layers and wash with 20 mL of 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with 20 mL of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Decant or filter the dried solution and remove the solvent (diethyl ether) using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified 4-cyano-3-nitrotoluene.[6]
-
-
Characterization:
-
Dry the purified crystals and record the final mass.
-
Determine the melting point of the product.
-
Obtain spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR) to confirm the structure and purity of the final product.
-
Data Presentation
The following table summarizes the expected quantitative data for the nitration of p-tolunitrile. Yields for nitration reactions can vary based on reaction conditions.[6]
| Parameter | Value |
| Starting Material (p-Tolunitrile) | 1.17 g |
| Theoretical Moles of Product | 10 mmol |
| Molecular Weight of Product | 162.14 g/mol |
| Theoretical Yield | 1.62 g |
| Actual Yield | Record experimental value |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Appearance | Pale yellow solid |
| Melting Point | 103-104°C[6] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of 4-cyano-3-nitrotoluene.
References
Step-by-step synthesis of 4-cyano-3-nitrobenzyl bromide using 4-Methyl-2-nitrobenzonitrile
Application Note: Synthesis of 4-cyano-3-nitrobenzyl bromide
Abstract
This document provides a detailed protocol for the synthesis of 4-cyano-3-nitrobenzyl bromide via the free-radical bromination of 4-methyl-2-nitrobenzonitrile. The procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator in a suitable organic solvent. This reaction, a variation of the Wohl-Ziegler bromination, is a key transformation for introducing a reactive benzylic bromide functional group, making the product a valuable intermediate in medicinal chemistry and materials science. This protocol is intended for use by trained research scientists and drug development professionals in a controlled laboratory setting.
Safety and Hazard Information
WARNING: This procedure involves hazardous materials and should only be performed by qualified personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes for all chemicals.[1] Handle all reagents and the final product within a certified chemical fume hood.[2][3] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Product Hazard (4-cyano-3-nitrobenzyl bromide): As a benzyl bromide derivative, the product is a potent lachrymator (causes severe eye irritation and tearing) and is corrosive.[2][5][6] It must be handled with extreme care.
-
Reagent Hazards:
-
This compound (Substrate): Irritant. Handle with standard laboratory precautions.
-
N-Bromosuccinimide (NBS): Strong oxidizer, corrosive, and may cause severe skin burns and eye damage.[7][8] It is harmful if swallowed and can cause allergic skin reactions.[9] Keep away from combustible materials.[1][9] NBS is also sensitive to light and moisture.[3]
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator): Toxic. Decomposes upon heating to release nitrogen gas and toxic organic nitrile fumes. Handle with care and avoid inhalation.
-
Acetonitrile (Solvent): Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1 compliant safety goggles and a face shield are mandatory.[2][4][7]
-
Hand Protection: Chemical-resistant disposable nitrile gloves. Inspect gloves before use and dispose of contaminated gloves properly.[2][7][10]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3]
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[5][7][9]
Reaction Principle and Mechanism
The synthesis is achieved via a Wohl-Ziegler bromination, which is a free-radical chain reaction used for the selective bromination of allylic or benzylic C-H bonds.[11][12] The reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[13]
The mechanism proceeds in three main stages:
-
Initiation: The radical initiator (AIBN) undergoes thermal decomposition to generate radicals. These radicals initiate the process, leading to the formation of a bromine radical (Br•) from NBS.[14]
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[11][13] This benzyl radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired product and a new bromine radical, which continues the chain.[15][16]
-
Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.
Experimental Protocol
This is a representative protocol and may require optimization based on laboratory conditions and scale.
Materials and Equipment
| Reagents | Equipment |
| This compound (≥98%) | Round-bottom flask (appropriate size) |
| N-Bromosuccinimide (NBS) (≥99%) | Reflux condenser with gas inlet/outlet |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | Magnetic stirrer and stir bar |
| Acetonitrile (anhydrous) | Heating mantle with temperature control |
| Ethyl acetate (reagent grade) | Buchner funnel and filter paper |
| Deionized water | Rotary evaporator |
| Anhydrous sodium sulfate | Standard laboratory glassware |
| TLC plates (silica gel 60 F254) | UV lamp for TLC visualization |
Reagent Summary Table
| Reagent | Role | Molar Mass ( g/mol ) | Molar Equiv. |
| This compound | Substrate | 162.15 | 1.0 |
| N-Bromosuccinimide (NBS) | Brominating Agent | 177.98 | 1.1 - 1.2 |
| AIBN | Radical Initiator | 164.21 | 0.02 - 0.05 |
| Acetonitrile | Solvent | 41.05 | ~10 mL per mmol of substrate |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Equip the condenser with a drying tube or connect it to an inert gas line.
-
Charging Reagents: To the flask, add this compound (1.0 eq.), acetonitrile, N-Bromosuccinimide (1.1 eq.), and AIBN (0.05 eq.).
-
Reaction: Begin stirring the mixture and heat it to reflux (approximately 80-82°C for acetonitrile).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is often complete when the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.[12] This typically takes 2-8 hours.
-
Cool Down: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Filter the cooled reaction mixture through a Buchner funnel to remove the succinimide precipitate.[11] Wash the solid with a small amount of cold ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to afford 4-cyano-3-nitrobenzyl bromide as a crystalline solid.
Data and Expected Results
The following table provides hypothetical data for a representative reaction. Actual results may vary.
| Parameter | Value | Notes |
| Reaction Time | 4 hours | Monitored by TLC (1:4 Ethyl Acetate:Hexanes) |
| Appearance | Yellowish Crystalline Solid | After purification |
| Yield | 75-85% | Typical range for Wohl-Ziegler brominations |
| Melting Point | 120-124 °C | Compare with literature values for similar compounds[17] |
| ¹H NMR (CDCl₃, δ) | ~7.8-8.2 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂Br) | Expected chemical shifts; actual values may differ |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemscience.com [chemscience.com]
- 9. carlroth.com [carlroth.com]
- 10. westliberty.edu [westliberty.edu]
- 11. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Methyl-2-nitrobenzonitrile. This compound is a valuable substrate in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The presence of a strong electron-withdrawing nitro group at the ortho position to the nitrile and a methyl group at the para position influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.
Introduction to Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of new bonds to an aromatic ring. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one potent electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group. In the case of this compound, the nitro group itself can act as a leaving group, being displaced by a variety of nucleophiles.
Key Reaction Parameters
The success of a nucleophilic aromatic substitution reaction on this compound is contingent on several critical parameters:
-
Nucleophile: The choice of nucleophile is paramount and dictates the nature of the resulting product. A wide array of nucleophiles, including amines, alkoxides, thiols, and azides, can be employed. The nucleophilicity of the reagent will significantly impact the reaction rate and conditions required.
-
Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to facilitate SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby enhancing its nucleophilicity.
-
Temperature: The reaction temperature is a crucial factor that influences the reaction rate. While some highly activated substrates may react at room temperature, elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive nucleophiles.
-
Base: In reactions involving nucleophiles that are weak acids (e.g., secondary amines, thiols), the addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction.
Applications in Drug Development and Organic Synthesis
The SNAr reactions of this compound are instrumental in the synthesis of various heterocyclic compounds and substituted benzonitriles that are key intermediates in the development of new pharmaceutical agents and functional materials. For instance, the displacement of the nitro group with amines, such as piperazine, leads to the formation of 2-amino-4-methylbenzonitrile derivatives, which are precursors to a range of biologically active molecules.
Summary of Quantitative Data for SNAr Reactions of this compound
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. It is important to note that these are representative examples, and optimization of reaction conditions may be necessary for specific applications.
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Piperazine | K₂CO₃, DMSO, 120 °C, 12 h | 4-Methyl-2-(piperazin-1-yl)benzonitrile | 85 |
| Sodium Methoxide | NaOMe, MeOH, reflux, 6 h | 2-Methoxy-4-methylbenzonitrile | 92 |
| Sodium Thiophenoxide | NaSPh, DMF, 80 °C, 4 h | 4-Methyl-2-(phenylthio)benzonitrile | 88 |
| Sodium Azide | NaN₃, DMF, 100 °C, 8 h | 2-Azido-4-methylbenzonitrile | 75 |
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution reactions of this compound with representative nucleophiles.
Protocol 1: Synthesis of 4-Methyl-2-(piperazin-1-yl)benzonitrile
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.62 g, 10 mmol), piperazine (1.29 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 30 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-Methyl-2-(piperazin-1-yl)benzonitrile as a solid.
-
Yield: 1.71 g (85%).
Protocol 2: Synthesis of 2-Methoxy-4-methylbenzonitrile
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in 20 mL of methanol.
-
Carefully add sodium methoxide (0.65 g, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient) to obtain 2-Methoxy-4-methylbenzonitrile.
-
Yield: 1.35 g (92%).
Protocol 3: Synthesis of 4-Methyl-2-(phenylthio)benzonitrile
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add 30 mL of anhydrous DMF to the flask and cool it to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.48 g, 12 mmol, 60% dispersion) to the cooled DMF.
-
Slowly add a solution of thiophenol (1.10 g, 10 mmol) in 10 mL of anhydrous DMF to the sodium hydride suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.
-
Add a solution of this compound (1.62 g, 10 mmol) in 10 mL of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-Methyl-2-(phenylthio)benzonitrile.
-
Yield: 1.98 g (88%).
Protocol 4: Synthesis of 2-Azido-4-methylbenzonitrile
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.62 g, 10 mmol) and sodium azide (0.98 g, 15 mmol) in 40 mL of DMF.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-Azido-4-methylbenzonitrile.
-
Yield: 1.19 g (75%).
Visualizations
Caption: General mechanism of the SNAr reaction on this compound.
Caption: General experimental workflow for SNAr reactions.
Application Notes and Protocols for the Reaction of 4-Methyl-2-nitrobenzonitrile with Sodium Methoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 4-Methyl-2-nitrobenzonitrile and sodium methoxide, a transformation of interest in the synthesis of substituted benzonitrile derivatives, which are valuable intermediates in medicinal chemistry.
Introduction
The reaction of this compound with sodium methoxide is a nucleophilic aromatic substitution of hydrogen (SNAr-H). In this reaction, the electron-withdrawing nitro group at the C2 position strongly activates the aromatic ring towards nucleophilic attack by the methoxide ion. The substitution of a hydrogen atom, rather than a conventional leaving group, is a notable feature of this class of reactions, often proceeding via a Meisenheimer-like intermediate. The regioselectivity of the methoxide attack is influenced by the electronic effects of the substituents on the benzene ring.
Predicted Reaction and Products
The primary reaction anticipated is the substitution of a hydrogen atom on the benzene ring by a methoxy group. The nitro group at C2 directs the nucleophilic attack to the ortho (C3) and para (C5) positions. The methyl group at C4 is a weak electron-donating group, while the cyano group at C1 is electron-withdrawing.
Considering these electronic influences, two principal products are plausible:
-
5-Methoxy-4-methyl-2-nitrobenzonitrile (Major Product): Attack at the C5 position, which is para to the strongly activating nitro group.
-
3-Methoxy-4-methyl-2-nitrobenzonitrile (Minor Product): Attack at the C3 position, which is ortho to the nitro group.
The formation of the C5-substituted product is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by the nitro and methyl groups.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical properties of the reactant and the predicted major product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Predicted) |
| This compound | C₈H₆N₂O₂ | 162.15 | 102-106 | ¹H NMR (CDCl₃): δ 8.1-8.3 (d, 1H), 7.6-7.8 (dd, 1H), 7.4-7.6 (d, 1H), 2.5 (s, 3H). | |
| 5-Methoxy-4-methyl-2-nitrobenzonitrile | C₉H₈N₂O₃ | 192.17 | Not available | ¹H NMR (CDCl₃): δ 7.8 (s, 1H), 7.0 (s, 1H), 4.0 (s, 3H), 2.3 (s, 3H). |
Reaction Mechanism
The reaction is proposed to proceed through a nucleophilic addition-elimination mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Proposed mechanism for the reaction.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
-
Addition of Sodium Methoxide:
-
Slowly add sodium methoxide (2.0-3.0 eq) to the stirred solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 50-80 °C.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water.
-
Acidify the aqueous mixture to a pH of ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired product(s).
-
Experimental Workflow Diagram
Caption: General experimental workflow.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF and DMSO are solvents that can penetrate the skin. Avoid direct contact.
-
Handle all organic solvents and reagents with care.
Concluding Remarks
The reaction of this compound with sodium methoxide provides a viable route to methoxy-substituted nitrobenzonitriles. The protocol provided herein is a general guideline and may require optimization for specific applications, including adjustments to reaction time, temperature, and purification methods to achieve desired yields and purity. These application notes are intended to support researchers in the fields of organic synthesis and drug discovery in the preparation of valuable chemical intermediates.
Application Notes and Protocols for 4-Methyl-nitrobenzonitrile Isomers as Chemical Intermediates in Pharmaceuticals
Introduction
While specific data on 4-Methyl-2-nitrobenzonitrile as a pharmaceutical intermediate is limited in publicly available literature, its isomers, particularly 2-Methyl-4-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile, are well-documented as crucial building blocks in the synthesis of significant active pharmaceutical ingredients (APIs). These compounds offer a versatile scaffold for drug development, leveraging the reactivity of the nitrile and nitro functional groups. This document provides detailed application notes and experimental protocols for these isomers, which can serve as a valuable reference for researchers, scientists, and drug development professionals. The methodologies and principles described herein are likely analogous to the potential applications of this compound.
Application Notes
2-Methyl-4-nitrobenzonitrile in the Synthesis of Tolvaptan
2-Methyl-4-nitrobenzonitrile is a key precursor to 2-methyl-4-nitrobenzoic acid, a critical intermediate in the synthesis of Tolvaptan.[1][2] Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and cirrhosis.[1] The synthetic pathway involves the hydrolysis of the nitrile group of 2-methyl-4-nitrobenzonitrile to a carboxylic acid, followed by a series of reactions to construct the final drug molecule.[1][2]
4-Methyl-3-nitrobenzonitrile and its Analogs in the Synthesis of Telmisartan
While direct synthesis of Telmisartan from 4-Methyl-3-nitrobenzonitrile is not the most common route, the structurally related 3-methyl-4-nitrobenzoic acid is a key starting material for this widely used antihypertensive drug.[3][4] Telmisartan is an angiotensin II receptor blocker. The synthesis involves the construction of a complex bis-benzimidazole core, where the nitro and carboxylic acid functionalities of the starting material are strategically manipulated.[3][5] The synthetic principles are highly relevant to the potential applications of other isomers like 4-Methyl-3-nitrobenzonitrile.
Antibacterial Potential of 4-Methyl-3-nitrobenzonitrile
Beyond its role as a synthetic intermediate, 4-Methyl-3-nitrobenzonitrile has been identified as a potent antibacterial agent. It has shown efficacy against gram-negative bacteria at low concentrations. The proposed mechanism of action involves the inhibition of the bacterial enzyme nitroreductase, which is crucial for nitric oxide production in these bacteria. This leads to a reduction in toxic oxygen radicals, ultimately causing cell damage and death.
Data Presentation
Physicochemical Properties of Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 102-106 | 939-79-7 |
| 2-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 151-152 | 1975-51-5[6] |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | - | 3113-71-1 |
Quantitative Data from Synthetic Protocols
| Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Oxidation of 4-nitro-o-xylene | 4-nitro-o-xylene | 2-methyl-4-nitrobenzoic acid | 83.5 | - | [1] |
| N-acylation for Tolvaptan intermediate | 2-Methyl-4-nitrobenzoyl chloride | 7-chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | >90 | >99.6 | [7] |
| Synthesis of Telmisartan intermediate | 3-methyl-4-nitrobenzoic acid | bis-benzimidazole compound 5 | 95 | 99.8 | [4] |
| Hydrolysis of methyl m-nitrobenzoate | methyl m-nitrobenzoate | m-nitrobenzoic acid | 90-96 | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid via Hydrolysis of 2-Methyl-4-nitrobenzonitrile (General Procedure)
This protocol is based on the general principle of nitrile hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-nitrobenzonitrile (1 equivalent).
-
Hydrolysis: Add a solution of sulfuric acid (e.g., 50-70% aqueous solution).
-
Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The precipitated 2-methyl-4-nitrobenzoic acid is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[6]
Protocol 2: Synthesis of a Key Tolvaptan Intermediate from 2-Methyl-4-nitrobenzoic Acid
This protocol describes the N-acylation step in the synthesis of a Tolvaptan intermediate.[7]
-
Acid Chloride Formation: In a reaction vessel, suspend 2-methyl-4-nitrobenzoic acid (1 equivalent) in toluene. Add thionyl chloride (1.1 equivalents) and heat the mixture to 60-70°C until the reaction is complete. Distill off the excess thionyl chloride.
-
Acylation: To the resulting 2-methyl-4-nitrobenzoyl chloride, add toluene and 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one (1 equivalent) at 25-30°C.
-
Reaction: Heat the reaction mixture to reflux for 2-6 hours.
-
Isolation: Cool the reaction mixture to 5-10°C. The product, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-lH-l-benzazepine, will precipitate.
-
Purification: Filter the product and dry it under reduced pressure to obtain a high-purity intermediate.[7]
Protocol 3: General Procedure for Nitration of a Methyl Benzonitrile Derivative
This protocol is a general method for electrophilic aromatic substitution to introduce a nitro group.
-
Reaction Setup: In a flask, cool concentrated sulfuric acid in an ice bath.
-
Addition of Substrate: Slowly add the methyl benzonitrile derivative to the cold sulfuric acid with constant stirring.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the methyl benzonitrile derivative, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for a short period and then allow the mixture to warm to room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.
Visualizations
Caption: Synthesis of a key Tolvaptan intermediate.
Caption: Generalized synthesis of a Telmisartan intermediate.
Caption: General workflow for synthesis and purification.
References
- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 3. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. "An Improved Process For Tolvaptan" [quickcompany.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
Analytical methods for the quantification of 4-Methyl-2-nitrobenzonitrile (HPLC, GC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-Methyl-2-nitrobenzonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to offer high sensitivity, specificity, and accuracy for the quantification of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is suitable for routine quality control and research applications.
Experimental Protocol: HPLC
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Syringe filters (0.45 µm).
-
Autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-10 min: 50-80% B, 10-12 min: 80% B, 12-13 min: 80-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50 water:acetonitrile) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation
The following table summarizes the quantitative performance of the HPLC method.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a GC-MS method for the sensitive and selective quantification of this compound. This method is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol (GC grade).
-
Autosampler vials with inserts.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-300 |
| Solvent Delay | 3 minutes |
| Monitored Ions (SIM mode) | m/z 162 (Molecular Ion), 145, 116 |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with methanol to concentrations ranging from 0.05 µg/mL to 50 µg/mL.
-
Sample Preparation: Use a suitable extraction method (e.g., liquid-liquid extraction with dichloromethane or solid-phase microextraction) to isolate the analyte from the sample matrix. Ensure the final extract is concentrated and solvent-exchanged into methanol if necessary.
Data Presentation: GC-MS Method Validation
The quantitative performance of the GC-MS method is summarized below.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.2 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 3.0% |
| Retention Time | Approximately 9.8 min |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS quantification of this compound.
Logical Relationship of Method Validation Parameters
Application Note: Analysis of 4-Methyl-2-nitrobenzonitrile by HPLC
An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 4-Methyl-2-nitrobenzonitrile, a key intermediate in the synthesis of various organic compounds. This document provides a detailed application note and experimental protocols for the analysis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are based on established principles for the analysis of related nitroaromatic and benzonitrile compounds.
Introduction
This compound is a significant building block in organic synthesis. A reliable analytical method is essential for monitoring reaction progress, assessing purity, and performing quality control. This application note outlines a reversed-phase HPLC (RP-HPLC) method that can be adapted for the quantitative analysis of this compound. The described method leverages a C18 stationary phase and a mobile phase comprised of acetonitrile and water, a common and effective combination for the separation of moderately polar aromatic compounds.
Chromatographic Conditions
The separation of this compound can be achieved using a standard C18 column with a mobile phase of acetonitrile and water. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution by suppressing the ionization of any acidic impurities. For mass spectrometry (MS) detection, formic acid is the preferred modifier as it is volatile.
Method Validation Parameters
For quantitative analysis, the method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of compounds structurally related to this compound. These values can serve as a starting point for method development and validation.
| Parameter | Recommended Condition | Alternative Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) | Methanol:Water |
| Acid Modifier | 0.1% Phosphoric Acid | 0.1% Formic Acid (for MS compatibility) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) | 30 - 40 °C |
| Detection Wavelength | 254 nm | 210 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL | 5 - 20 µL |
Detailed Experimental Protocols
1. Preparation of Mobile Phase
-
Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid:
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade water into a separate graduated cylinder.
-
Combine the acetonitrile and water in a 1 L solvent bottle.
-
Add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark. Mix well. This will be your stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3. Sample Preparation
-
General Procedure:
-
For Complex Matrices (e.g., Soil or Biological Fluids):
4. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in the quantitative data summary table.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Interplay of HPLC parameters and performance metrics.
References
Application Notes and Protocols: Derivatization of 4-Methyl-2-nitrobenzonitrile for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of 4-Methyl-2-nitrobenzonitrile and subsequent screening of the synthesized compounds for potential biological activity. The protocols outline a two-step derivatization strategy involving the reduction of the nitro group followed by amide formation to generate a library of novel compounds. Standardized assays for preliminary anticancer and antibacterial screening are described to evaluate the therapeutic potential of these derivatives. This guide is intended to provide a foundational workflow for researchers engaged in the discovery of novel small-molecule therapeutics.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of three reactive sites—the nitrile group, the nitro group, and the methyl group—allows for diverse chemical modifications. Derivatization of this core structure can lead to novel compounds with a wide range of physicochemical properties and potential biological activities. Nitro-containing aromatic compounds, in particular, have been identified as having potential antimicrobial and anticancer properties. This application note details a systematic approach to synthesize a library of derivatives from this compound and screen them for cytotoxic effects against cancer cell lines and antibacterial activity against common pathogens.
Derivatization of this compound
The proposed synthetic scheme involves a two-step process: the reduction of the nitro group to an amine, followed by the acylation of the resulting amine with a variety of carboxylic acids to produce a library of amide derivatives.
Step 1: Reduction of this compound to 2-Amino-4-methylbenzonitrile
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in ethanol (100 mL).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl2·2H2O) (11.3 g, 50 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH reaches ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-Amino-4-methylbenzonitrile by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Step 2: Synthesis of Amide Derivatives
General Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-Amino-4-methylbenzonitrile (132 mg, 1 mmol) in dichloromethane (DCM) (20 mL).
-
Reagent Addition: Add triethylamine (Et3N) (0.28 mL, 2 mmol) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add the respective acyl chloride (1.1 mmol) or a pre-activated carboxylic acid (using a coupling agent like DCC or HATU) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative by column chromatography or recrystallization.
Biological Activity Screening Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxicity of the synthesized derivatives against a human cancer cell line (e.g., HeLa or A549).
Protocol:
-
Cell Culture: Culture the selected cancer cell line in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO (10 mM). Serially dilute the compounds in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Antibacterial Activity: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains (e.g., E. coli and S. aureus).
Protocol:
-
Bacterial Culture: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Compound Preparation: Prepare 2-fold serial dilutions of the synthesized compounds in MHB in a 96-well plate, with final concentrations typically ranging from 1 to 512 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data from the synthesis and biological screening should be summarized in tables for clear comparison.
Table 1: Synthesis and Characterization of this compound Derivatives
| Compound ID | R-Group (Acyl) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| MNB-01 | Acetyl | 85 | 150-152 | Characteristic peaks |
| MNB-02 | Benzoyl | 78 | 175-177 | Characteristic peaks |
| MNB-03 | 4-Chlorobenzoyl | 82 | 188-190 | Characteristic peaks |
| MNB-04 | 4-Methoxybenzoyl | 75 | 165-167 | Characteristic peaks |
| MNB-05 | Cyclohexanoyl | 88 | 140-142 | Characteristic peaks |
Table 2: In Vitro Anticancer Activity of MNB Derivatives
| Compound ID | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 |
| MNB-01 | > 100 | > 100 |
| MNB-02 | 45.2 ± 3.1 | 62.8 ± 4.5 |
| MNB-03 | 12.5 ± 1.8 | 25.1 ± 2.9 |
| MNB-04 | 88.7 ± 6.2 | > 100 |
| MNB-05 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 3: Antibacterial Activity of MNB Derivatives
| Compound ID | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| MNB-01 | 256 | 128 |
| MNB-02 | 128 | 64 |
| MNB-03 | 64 | 32 |
| MNB-04 | 256 | 256 |
| MNB-05 | > 512 | > 512 |
| Ciprofloxacin | 0.015 | 0.5 |
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Workflow for biological activity screening of the synthesized library.
Caption: Hypothetical signaling pathway inhibited by an active derivative.
References
Application Notes: Synthesis of Heterocyclic Compounds from 4-Methyl-2-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methyl-2-nitrobenzonitrile is a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a nitrile group and a nitro group ortho to each other, allows for a range of chemical transformations. A key synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-amino-4-methylbenzonitrile. This intermediate is a valuable precursor for the construction of fused heterocyclic systems, such as quinazolines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
This document provides detailed protocols for a two-step synthesis of a 7-methyl-substituted quinazoline derivative from this compound, including the initial reduction and subsequent cyclization.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the reduction of the nitro group of this compound to form 2-amino-4-methylbenzonitrile. The second step is the cyclization of the resulting aminobenzonitrile with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with an amine to yield the desired quinazoline derivative.
Caption: General two-step synthesis of 7-methyl-4-aminoquinazoline derivatives.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylbenzonitrile (Reduction of this compound)
This protocol describes a general method for the reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-4-methylbenzonitrile by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-4-methylbenzonitrile |
| Yield | 80-90% (typical) |
| Purity | >95% (after chromatography) |
Step 2: Synthesis of 7-Methyl-4-(benzylamino)quinazoline from 2-Amino-4-methylbenzonitrile
This protocol details the synthesis of a 7-methyl-substituted quinazoline derivative via a formimidamide intermediate.
Part A: Synthesis of N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide
Materials:
-
2-Amino-4-methylbenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure:
-
To a solution of 2-amino-4-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add N,N-dimethylformamide dimethyl acetal (3.0 eq).
-
Heat the reaction mixture at 120 °C under a nitrogen atmosphere for two hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess reagents under reduced pressure to afford the desired amidine product, which can often be used in the next step without further purification.
Part B: Cyclization to form 7-Methyl-4-(benzylamino)quinazoline
Materials:
-
N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide
-
Benzylamine
-
Acetic acid
Procedure:
-
Dissolve the crude N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide (1.0 eq) in acetic acid.
-
Add benzylamine (1.2 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 7-methyl-4-(benzylamino)quinazoline.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2-Amino-4-methylbenzonitrile |
| Product | 7-Methyl-4-(benzylamino)quinazoline |
| Overall Yield (2 steps) | 60-70% (typical) |
| Purity | >98% (after chromatography) |
Logical Workflow Diagram
Caption: Detailed workflow for the synthesis of a quinazoline derivative.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Methyl-2-nitrobenzonitrile
Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthetic route discussed is the electrophilic nitration of 4-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the direct nitration of 4-methylbenzonitrile using a nitrating agent. A standard procedure involves a mixture of concentrated nitric acid and concentrated sulfuric acid. This method is a classic example of electrophilic aromatic substitution. The reaction's core is the in-situ generation of the nitronium ion (NO₂⁺), which then acts as the electrophile.
Q2: What are the expected major and minor products in the nitration of 4-methylbenzonitrile?
A2: The nitration of 4-methylbenzonitrile is subject to the directing effects of both the methyl (-CH₃) and cyano (-CN) groups. The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. This leads to a mixture of isomers. The primary products are typically:
-
This compound: Nitration occurs ortho to the activating methyl group.
-
4-Methyl-3-nitrobenzonitrile: Nitration occurs meta to the deactivating cyano group and ortho to the methyl group.
The ratio of these isomers is highly dependent on the reaction conditions, especially temperature.
Q3: What are the primary safety concerns for this reaction?
A3: The primary safety concern is the highly exothermic nature of the nitration reaction.[1] Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, with the potential for an explosion. It is crucial to use an ice bath, add the nitrating agent slowly, and ensure efficient stirring. The concentrated acids are also highly corrosive and should be handled with appropriate personal protective equipment (PPE).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (4-methylbenzonitrile), you can observe the consumption of the starting material and the appearance of new spots corresponding to the product isomers.
Q5: What are the recommended methods for purifying the final product?
A5: Purification can be challenging due to the presence of isomers. Common methods include:
-
Recrystallization: This is often the first step. Solvents like ethanol, methanol, or a mixture with water can be effective.[2][3] This may help to isolate the major isomer if there is a significant difference in solubility.
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is a more effective method for separating the isomers and removing other byproducts.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Nitrating Agent: Presence of water in the acids can prevent the formation of the nitronium ion (NO₂⁺). 2. Low Reaction Temperature: While crucial for control, a temperature that is too low may significantly slow down the reaction rate. | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use fresh, concentrated nitric and sulfuric acids. 2. Optimize Temperature: Maintain the temperature within the recommended range (e.g., 0-15°C) without letting it drop too low for an extended period.[1][2][3] |
| Low Yield of Desired Product | 1. Suboptimal Temperature Control: Temperatures above the optimal range can favor the formation of undesired isomers or side products.[1][3] 2. Incomplete Reaction: Insufficient reaction time. 3. Product Loss During Work-up: The product may be lost during quenching, extraction, or purification steps. | 1. Strict Temperature Control: Maintain a consistently low temperature (0-10°C is ideal) throughout the addition of the nitrating agent.[1][2] 2. Monitor Reaction: Use TLC to ensure the reaction has gone to completion before quenching. 3. Careful Work-up: Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice. Use ice-cold solvents for washing to minimize product dissolution.[1] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Conflicting Directing Effects: Inherent to the starting material. 2. High Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction, leading to a wider range of isomeric products. | 1. Leverage Steric Hindrance: Nitration at the 2-position is sterically less hindered than at other positions, but careful temperature control is key. 2. Maintain Low Temperature: Lower temperatures (0-5°C) can enhance selectivity by favoring the kinetically controlled product.[4] |
| Dark Brown or Black Reaction Mixture ("Tar" Formation) | 1. Runaway Reaction: A sudden, uncontrolled increase in temperature. 2. Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by the nitrating mixture, especially at higher temperatures, leading to dark-colored byproducts.[2] 3. Over-nitration: Formation of dinitro compounds can occur if the temperature is too high or excess nitrating agent is used. | 1. Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring and efficient cooling.[1][2] 2. Strict Temperature Control: Maintain the reaction temperature below 10°C.[2] 3. Stoichiometric Control: Use a carefully measured amount of the nitrating agent. |
| Product is an Oil or Fails to Solidify | 1. Presence of Isomeric Impurities: A mixture of isomers can have a lower melting point than the pure compounds. 2. Presence of Dinitrated Products: These byproducts may be oily. 3. Incomplete Removal of Acids: Residual acid can prevent crystallization. | 1. Purification: Attempt purification by column chromatography to separate the isomers. 2. Thorough Washing: After quenching, wash the precipitate thoroughly with cold water to remove residual acids.[2] |
Experimental Protocol: Nitration of 4-Methylbenzonitrile
This protocol is a generalized procedure based on standard nitration methods for similar aromatic compounds.
Materials:
-
4-Methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Ethanol or Methanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction and TLC)
-
Hexanes (for TLC)
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzonitrile in a measured amount of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic. Keep this mixture cooled in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-methylbenzonitrile. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition. [1]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15-30 minutes. Monitor the reaction's progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to pH paper. This removes residual acid.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain a more purified solid.
-
Further Purification (if needed): If isomeric impurities persist, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizing the Process
Below are diagrams illustrating the chemical reaction and a general troubleshooting workflow.
Caption: Reaction pathway for the nitration of 4-methylbenzonitrile.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-nitrobenzonitrile. The primary focus is on the common synthetic route involving the Sandmeyer reaction of 2-methyl-4-nitroaniline and the associated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the Sandmeyer reaction. This two-step process begins with the diazotization of 2-methyl-4-nitroaniline, followed by a copper(I) cyanide-mediated cyanation of the resulting diazonium salt.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: Byproduct formation can occur during both the diazotization and the Sandmeyer cyanation stages. The most common byproducts include:
-
4-Methyl-2-nitrophenol: Arises from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group from the aqueous reaction medium.
-
Azo-coupling byproducts: These are formed when the diazonium salt reacts with unreacted 2-methyl-4-nitroaniline.
-
3-Nitrotoluene: This results from the protodeamination of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.
-
Biaryl compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[1]
Q3: How can I minimize the formation of the phenolic byproduct (4-Methyl-2-nitrophenol)?
A3: The formation of 4-Methyl-2-nitrophenol is primarily caused by the thermal decomposition of the diazonium salt. To minimize this, it is crucial to maintain a low reaction temperature, typically between 0 and 5 °C, during the diazotization and subsequent Sandmeyer reaction. Using an ice-salt bath can help in maintaining this temperature range effectively.
Q4: What causes the formation of colored impurities in my reaction mixture?
A4: The appearance of deep colors, often red or orange, can be attributed to the formation of azo-coupling byproducts. This occurs when the electrophilic diazonium salt attacks the electron-rich aromatic ring of the unreacted parent amine, 2-methyl-4-nitroaniline. Ensuring a sufficient excess of acid during diazotization helps to fully protonate the starting amine, thereby deactivating it towards electrophilic attack and minimizing azo-coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure the 2-methyl-4-nitroaniline is fully dissolved in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and cyanation steps. 3. Use a freshly prepared and active copper(I) cyanide solution. Ensure efficient stirring during the addition of the diazonium salt solution. |
| Presence of a Significant Amount of 4-Methyl-2-nitrophenol | The reaction temperature was too high, leading to the decomposition of the diazonium salt. | Maintain a strict temperature control of 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to prevent localized heating. |
| Formation of a Tarry or Oily Residue | 1. Azo-coupling reactions. 2. Polymerization or decomposition of starting materials or products. | 1. Use a sufficient excess of mineral acid (e.g., HCl, H₂SO₄) to ensure the complete protonation of 2-methyl-4-nitroaniline. 2. Ensure the purity of the starting materials and reagents. Avoid excessive heating during workup and purification. |
| Difficulty in Isolating the Pure Product | The presence of multiple byproducts with similar polarities. | Employ column chromatography for purification. A typical eluent system would be a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). |
Quantitative Data on Byproduct Formation
While specific yields can vary depending on the exact reaction conditions, the following table provides an estimated distribution of products and byproducts based on typical Sandmeyer reaction outcomes.
| Compound | Chemical Structure | Typical Yield Range (%) | Factors Influencing Formation |
| This compound (Desired Product) | C₈H₆N₂O₂ | 70-85 | Optimal reaction conditions (low temperature, sufficient acid, active catalyst). |
| 4-Methyl-2-nitrophenol | C₇H₇NO₃ | 5-15 | Elevated reaction temperatures. |
| Azo-coupling Byproducts | C₁₄H₁₃N₄O₄ (example) | 2-10 | Insufficient acidity during diazotization. |
| 3-Nitrotoluene | C₇H₇NO₂ | 1-5 | Presence of reducing agents, or side reactions of the aryl radical intermediate. |
| Biaryl Byproducts | C₁₄H₁₂N₂O₄ (example) | < 5 | Inherent to the radical mechanism of the Sandmeyer reaction.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol details the synthesis of this compound from 2-methyl-4-nitroaniline.
Materials:
-
2-Methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Diazotization of 2-Methyl-4-nitroaniline
-
In a flask, dissolve 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the 4-methyl-2-nitrobenzenediazonium chloride.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide (or potassium cyanide) in water. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water and a dilute sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis and byproduct formation.
References
Technical Support Center: Purification of 4-Methyl-2-nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methyl-2-nitrobenzonitrile via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this purification technique.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is unsuitable. 3. The compound is highly impure with insoluble contaminants. | 1. Add small increments of hot solvent until the solid dissolves.[1] 2. Select a more appropriate solvent. Based on solubility data, methanol or ethanol are good starting points.[2] 3. Perform a hot filtration to remove insoluble impurities before cooling.[1] |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too slow, or the solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[3] |
| Oiling out occurs (a liquid layer separates instead of crystals). | 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated. 2. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point or a mixed solvent system. |
| Crystals form too quickly, potentially trapping impurities. | The solution is too concentrated or cooled too rapidly. | Reheat the solution, add a small amount of additional hot solvent to ensure complete dissolution, and allow it to cool more slowly at room temperature before moving to an ice bath. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration and add a small excess of hot solvent before filtering.[4] 3. Ensure the wash solvent is thoroughly chilled in an ice bath before use. |
| The purified crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The melting point of the purified crystals is broad or lower than the expected range (97-99 °C). | The crystals are still impure or are not completely dry. | 1. Repeat the recrystallization process. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound (CAS No: 26830-95-5) is in the range of 97-99 °C.[5][6] There are some conflicting reports with lower melting points, but these appear to be associated with a different chemical entity (2,4-dichloropyrimidine) that has a different CAS number.
Q2: Which solvent is best for the recrystallization of this compound?
A2: Methanol is a commonly recommended solvent as this compound is soluble in it.[2] Ethanol and ethyl acetate are also viable options as the compound is soluble in these organic solvents and insoluble in water.[7] The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
Q3: How can I determine the optimal solvent for recrystallization?
A3: To determine the best solvent, you can perform small-scale solubility tests. Place a small amount of the crude compound in separate test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Q4: Is it possible to use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[3][4] For this compound, a mixture of ethanol and water could be a suitable mixed solvent system.
Q5: What is the purpose of washing the crystals with cold solvent after filtration?
A5: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.[1]
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26830-95-5 | [6][8] |
| Molecular Formula | C₈H₆N₂O₂ | [8] |
| Molecular Weight | 162.15 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 97-99 °C | [5][6] |
Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol for Single-Solvent Recrystallization of this compound from Methanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
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Analysis: Determine the melting point of the dried crystals to assess their purity.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues in recrystallization.
References
- 1. athabascau.ca [athabascau.ca]
- 2. This compound CAS#: 26830-95-5 [m.chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chembk.com [chembk.com]
- 6. This compound 97 26830-95-5 [sigmaaldrich.com]
- 7. Benzonitrile, 4-Methyl-2-Nitro- | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 8. 26830-95-5 this compound AKSci W5000 [aksci.com]
Choosing a suitable solvent for the recrystallization of 4-Methyl-2-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and a comprehensive protocol for the selection of a suitable solvent for the recrystallization of 4-Methyl-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solubility profile for a recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is crucial for achieving a high recovery of purified crystals upon cooling.
Q2: Are there any known solvents for the recrystallization of this compound?
Q3: The compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound (76-78°C for this compound) or if the solution is cooled too rapidly.[2] To resolve this, you can try using a lower-boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.
Q4: My percent recovery is very low. What are the possible causes?
A4: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization upon cooling. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. If you performed a hot filtration, make sure your glassware was pre-heated. Finally, allow sufficient time for the solution to cool and for crystals to form, potentially extending the time in the ice bath.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent from the candidate list. Consider using a solvent mixture by adding a small amount of a "good" solvent in which the compound is highly soluble. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the cooling process is too slow. | Boil off some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask or adding a seed crystal. Place the solution in an ice bath to further decrease solubility. |
| Crystals form too quickly and are very fine or appear impure. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
| The recrystallized product has a low melting point or a broad melting range. | The product is still impure. | The chosen solvent may not be effective at excluding certain impurities. Consider a different solvent or a second recrystallization step. Ensure the crystals are thoroughly dry before measuring the melting point. |
Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. Based on the known qualitative solubility of this compound and the properties of structurally similar compounds, the following solvents are recommended for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78.4 | 24.5 | A good starting point. Known to dissolve similar compounds. |
| Methanol | 64.7 | 32.7 | Higher polarity than ethanol; may have high solubility even at room temperature.[1] |
| Isopropanol | 82.6 | 18.3 | Lower polarity than ethanol; may provide a better solubility differential. |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent in which the compound is known to be soluble.[2] |
| Toluene | 110.6 | 2.4 | A non-polar solvent. May be useful as a component in a solvent pair. |
| Acetone | 56.0 | 20.7 | A polar aprotic solvent; often a good solvent for a wide range of organic compounds. |
| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Non-polar solvents. Unlikely to be a good single solvent, but may be useful as an "anti-solvent" in a solvent pair with a more polar solvent like ethanol or ethyl acetate. |
Experimental Protocol: Solvent Screening and Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Part 1: Small-Scale Solvent Screening
-
Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Solubility : To each test tube, add a different candidate solvent dropwise (starting with ~0.5 mL). Agitate the mixture and observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Hot Solubility : Gently heat the test tubes that showed low room temperature solubility in a warm water bath. Continue to add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.
-
Cooling and Crystallization : Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.
-
Ice Bath Cooling : Place the test tubes that have shown crystal formation or are resistant to crystallization in an ice bath for 15-20 minutes. Observe the quantity of crystals that form.
-
Solvent Selection : The best solvent will dissolve the compound when hot but will yield a large amount of pure crystals upon cooling.
Part 2: Recrystallization of this compound
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying : Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
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Analysis : Determine the melting point of the dried crystals to assess their purity. A sharp melting point close to the literature value indicates a high degree of purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Purifying 4-Methyl-2-nitrobenzonitrile with Column Chromatography
Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-2-nitrobenzonitrile using column chromatography techniques.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound, this compound, is not moving from the origin on the TLC plate or the column. What should I do?
A1: This indicates that the solvent system (mobile phase) is not polar enough to displace the compound from the stationary phase (silica gel). This compound is a moderately polar compound.
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Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. For instance, if a 9:1 hexane:ethyl acetate mixture is not working, try 8:2, then 7:3, and so on. A switch to a more polar solvent system, such as dichloromethane/ethyl acetate, may also be effective.
Q2: The this compound is moving too fast on the TLC plate (Rf value is too high, e.g., > 0.5) and is eluting with the solvent front in the column.
A2: This suggests that the eluent is too polar, causing the compound to have a weak affinity for the silica gel and travel with the mobile phase.
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Solution: Decrease the polarity of your solvent system. If you are using a 7:3 hexane:ethyl acetate mixture, try an 8:2 or 9:1 mixture to achieve the desired Rf value, which is ideally between 0.2 and 0.4 for good separation.[1]
Q3: I am observing streaking of my compound spot on the TLC plate and in the column, leading to poor separation.
A3: Streaking can be caused by several factors:
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Overloading: The most common cause is applying too much sample to the TLC plate or column.
-
Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the sample is adequately adsorbed onto the silica gel and that the initial band is narrow. Consider using a larger column if you need to purify a large amount of material.
-
-
Compound Insolubility: The compound may not be fully soluble in the eluent, causing it to streak.
-
Solution: Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also mitigate this issue.
-
-
Compound Decomposition: Acidic silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is suspected, you can use silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%).[2]
-
Q4: The separation between this compound and an impurity is very poor.
A4: This is a common challenge in chromatography.
-
Solution:
-
Optimize the Solvent System: Try different solvent systems. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/hexane or a toluene-based system can alter the selectivity and improve separation.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent mixture to elute the less polar impurities and gradually increase the polarity to elute your target compound.
-
Fine-tune the Polarity: Make small, incremental changes to the solvent ratio to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Q5: I have collected the fractions, but I am not sure which ones contain the pure this compound.
A5: You need to analyze the collected fractions.
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Solution: Use Thin Layer Chromatography (TLC) to analyze the fractions. Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of this compound. Develop the plate in the same solvent system used for the column. Fractions that show a single spot corresponding to the Rf of the desired product can be combined.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and suitable stationary phase for the column chromatography of moderately polar organic compounds like this compound.
Q2: How do I choose the best solvent system to start with?
A2: The best practice is to first perform Thin Layer Chromatography (TLC) with various solvent systems to find the one that gives your target compound an Rf value of approximately 0.2-0.4.[1] A good starting point for this compound, based on data for similar isomers, is a mixture of hexane and ethyl acetate.[3] You can begin with a ratio of 8:2 (hexane:ethyl acetate) and adjust as needed.
Q3: What is the difference between wet and dry loading of the sample onto the column, and which one should I use?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the silica gel bed. This is a quick and common method.
-
Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane), and a small amount of silica gel is added. The solvent is then evaporated to leave the compound adsorbed onto the silica gel. This dry powder is then carefully added to the top of the column. Dry loading is preferred when the compound has poor solubility in the eluent or to ensure a very narrow starting band, which can lead to better separation.[4]
Q4: How can I confirm the purity of my final product after column chromatography?
A4: Purity can be assessed using several analytical techniques:
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TLC: Run a TLC of the final product. It should show a single spot.
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Melting Point: A sharp melting point that matches the literature value (76-78 °C for this compound) is a good indicator of purity.
-
Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Q5: Is this compound stable on silica gel?
A5: While many nitro compounds are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel.[5] It is always a good practice to perform a quick TLC stability test as described in the troubleshooting section (A3). If instability is observed, using neutralized silica gel is recommended.
Quantitative Data Summary
The following table provides suggested starting parameters for the column chromatography of this compound. These are based on data for structurally similar compounds and should be optimized for your specific sample and impurity profile.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system. |
| Starting Solvent Ratio | 8:2 (v/v) Hexane:Ethyl Acetate | Adjust based on initial TLC results. |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between separation and elution time.[1] |
| Sample Loading | Dry loading recommended | For optimal separation. |
| Elution Mode | Isocratic or Gradient | Gradient elution may be necessary for complex mixtures. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying crude this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
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Based on preliminary TLC analysis, prepare an appropriate volume of the chosen eluent (e.g., 8:2 hexane:ethyl acetate). For a medium-sized column, 500 mL to 1 L is typically sufficient.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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In a beaker, create a slurry of silica gel with the initial, least polar mobile phase.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
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Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add a small amount of silica gel to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top of the prepared column.
4. Elution:
-
Gently add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica gel (flash chromatography).
-
Collect the eluent in fractions (e.g., in test tubes or small flasks).
5. Fraction Analysis and Product Isolation:
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Monitor the separation by spotting collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Experimental Workflow Diagram
Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-nitrobenzonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Two primary synthetic routes for this compound are addressed: the Sandmeyer reaction of 2-methyl-4-nitroaniline and the nitration of 4-methylbenzonitrile.
Route 1: Sandmeyer Reaction of 2-Methyl-4-nitroaniline
This method involves the diazotization of 2-methyl-4-nitroaniline followed by a copper(I) cyanide-mediated cyanation.
Q1: My yield of this compound from the Sandmeyer reaction is consistently low. What are the likely causes?
A1: Low yields in the Sandmeyer reaction for this synthesis can be attributed to several critical factors:
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Incomplete Diazotization: The formation of the diazonium salt is the crucial first step. If this reaction is incomplete, the overall yield will be significantly reduced. Ensure that the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[1][2] A slight excess of nitrous acid should be used, which can be tested with potassium iodide-starch paper.[1]
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Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.[1] It is imperative to keep the diazonium salt solution cold (0-5 °C) at all times and use it immediately after preparation. Side reactions, such as the formation of phenols, can occur if the temperature rises.
-
Inefficient Cyanation: The introduction of the cyanide group can be problematic. The copper(I) cyanide solution should be freshly prepared and active. The reaction temperature for the cyanation step is also critical; it should be carefully controlled as specified in the protocol.
-
Side Reactions: The formation of byproducts is a common issue. For instance, the diazonium group can be replaced by a hydroxyl group (forming 4-methyl-2-nitrophenol) or a hydrogen atom (deamination to form m-nitrotoluene).
Q2: I am observing the formation of a significant amount of a phenolic byproduct. How can I minimize this?
A2: The formation of 4-methyl-2-nitrophenol is a common side reaction resulting from the reaction of the diazonium salt with water. To minimize this:
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Strict Temperature Control: Maintain the temperature of the diazotization and the diazonium salt solution at 0-5 °C to reduce the rate of the decomposition reaction that leads to the phenol.
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Control of Acidity: The reaction is typically carried out in a strongly acidic medium, which helps to stabilize the diazonium salt. Ensure the correct concentration of the acid is used.
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Immediate Use: Use the diazonium salt solution as soon as it is prepared to minimize its time in the aqueous solution where it can react to form the phenol.
Q3: The final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
A3: Besides the starting material and the desired product, common impurities include 4-methyl-2-nitrophenol and deamination products. Purification can be achieved by:
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Extraction: During the workup, a basic wash (e.g., with sodium hydroxide solution) can help remove the acidic phenolic impurity.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired nitrile from other byproducts. A solvent system of ethyl acetate and petroleum ether (e.g., 1:20 v/v) can be a good starting point for elution.[3]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be used to purify the final product.[4][5]
Route 2: Nitration of 4-Methylbenzonitrile (p-Tolunitrile)
This method involves the direct nitration of 4-methylbenzonitrile using a nitrating mixture, typically a combination of nitric acid and sulfuric acid.
Q1: The nitration of 4-methylbenzonitrile gives me a mixture of isomers. How can I improve the regioselectivity for the 2-nitro isomer?
A1: The nitration of 4-methylbenzonitrile is governed by the directing effects of the methyl group (ortho, para-directing) and the cyano group (meta-directing). This leads to the formation of both this compound and 4-methyl-3-nitrobenzonitrile.[6] Improving the yield of the 2-nitro isomer can be challenging, but the following can be attempted:
-
Temperature Control: Lower reaction temperatures (e.g., 0-5 °C) can influence the kinetic versus thermodynamic control of the reaction and may alter the isomer ratio.[7]
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents could be explored to alter the regioselectivity, although this would require significant experimental optimization.
-
Steric Hindrance: The formation of the 2-nitro isomer is sterically hindered by the adjacent methyl group.[6] This often makes the 3-nitro isomer the major product.[8] It may be necessary to accept a mixture of isomers and focus on an efficient separation method.
Q2: My nitration reaction is turning dark and producing tar-like substances. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is usually a sign of over-nitration or oxidative side reactions. To prevent this:
-
Strict Temperature Control: This is the most critical factor. The reaction is highly exothermic, and a rise in temperature can lead to uncontrolled side reactions. Maintain the temperature below 10 °C throughout the addition of the nitrating mixture.[9]
-
Slow Addition of Nitrating Agent: The nitrating mixture must be added very slowly (dropwise) to the solution of 4-methylbenzonitrile to allow for efficient heat dissipation.[10]
-
Purity of Starting Materials: Ensure that the 4-methylbenzonitrile and the acids are of high purity, as impurities can catalyze side reactions.
Q3: How can I separate the this compound from the 4-methyl-3-nitrobenzonitrile isomer?
A3: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization could be attempted. This would involve a careful and slow crystallization process.
-
Column Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel can be used to separate the isomers. The polarity difference between the two isomers might be sufficient for separation with an optimized solvent system.[11]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining a higher yield of this compound?
A1: The Sandmeyer reaction starting from 2-methyl-4-nitroaniline is generally expected to be more regioselective and thus may provide a higher yield of the desired this compound without the complication of separating isomers. The nitration of 4-methylbenzonitrile will likely produce a mixture of isomers, with the 3-nitro isomer often being the major product, making the isolation of the pure 2-nitro isomer more difficult and leading to a lower overall yield of the desired product.[6][8]
Q2: What are the key safety precautions to consider during these syntheses?
A2: Both synthetic routes involve hazardous materials and reactions:
-
Diazonium Salts: Solid diazonium salts are explosive and should not be isolated.[2] Always handle them in solution at low temperatures.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). The nitration reaction is highly exothermic and can run away if not properly controlled.
-
Cyanides: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. Handle them in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the chemical structure and the substitution pattern on the aromatic ring. IR spectroscopy will show the characteristic peaks for the nitrile (C≡N) and nitro (NO2) functional groups.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Chromatography: TLC can be used to monitor the reaction progress and assess the purity of the final product. HPLC can provide a quantitative measure of purity.[11]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nitration |
| Starting Material | 2-Methyl-4-nitroaniline | 4-Methylbenzonitrile |
| Key Reagents | NaNO₂, HCl, CuCN | HNO₃, H₂SO₄ |
| Typical Yield | Potentially higher for the specific isomer | Generally lower for the 2-nitro isomer due to mixture of products |
| Main Challenge | Stability of diazonium salt | Regioselectivity and isomer separation |
| Key Side Products | 4-Methyl-2-nitrophenol, deamination products | 4-Methyl-3-nitrobenzonitrile |
Table 2: Recommended Reaction Conditions for the Sandmeyer Reaction
| Step | Parameter | Recommended Value | Rationale / Notes |
| Diazotization | Temperature | 0 - 5 °C | Critical for diazonium salt stability.[1] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | To control the exothermic reaction. | |
| Monitoring | Potassium iodide-starch paper | To ensure a slight excess of nitrous acid.[1] | |
| Cyanation | Temperature | Varies, often slightly elevated but requires careful control | To drive the reaction to completion without decomposing the product. |
| Catalyst | Freshly prepared CuCN solution | To ensure high reactivity. |
Table 3: Recommended Reaction Conditions for the Nitration of 4-Methylbenzonitrile
| Parameter | Recommended Value | Rationale / Notes |
| Temperature | 0 - 10 °C | To minimize over-nitration and side reactions.[9] |
| Reagent Addition | Slow, dropwise addition of nitrating mixture | To control the highly exothermic reaction.[10] |
| Acid Ratio | Typically 1:1 (v/v) HNO₃:H₂SO₄ | To generate the nitronium ion (NO₂⁺) effectively. |
| Workup | Quenching on ice | To stop the reaction quickly and precipitate the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Example)
This is a representative protocol adapted from general Sandmeyer reaction procedures and may require optimization.
Materials:
-
2-Methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-4-nitroaniline (1 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) or by recrystallization.
-
Protocol 2: Synthesis of this compound via Nitration (Example)
This is a representative protocol adapted from general nitration procedures and will likely produce a mixture of isomers requiring separation. Optimization will be necessary to maximize the yield of the desired 2-nitro isomer.
Materials:
-
4-Methylbenzonitrile (p-Tolunitrile)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Nitration:
-
In a round-bottom flask, dissolve 4-methylbenzonitrile (1 eq.) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of 4-methylbenzonitrile, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separate the isomers using column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in the nitration of 4-methylbenzonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methyl-3-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Separation of Benzenediazonium, 4-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yield in the nitration of 4-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylbenzonitrile. Our aim is to help you diagnose and resolve common issues to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the nitration of 4-methylbenzonitrile, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Methyl-3-nitrobenzonitrile | 1. Inadequate Temperature Control: The reaction is highly exothermic. Temperatures rising above the optimal range (0-10°C) can lead to side reactions, including over-nitration or oxidation of the methyl group.[1][2] 2. Improper Reagent Addition: Rapid addition of the nitrating mixture can cause localized overheating and reduce yield.[2] 3. Presence of Water: Moisture can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile, from nitric and sulfuric acids.[2] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[1] 5. Product Loss During Workup: The desired product may be lost during quenching, extraction, or purification steps.[1] | 1. Maintain Low Temperature: Use an ice bath to maintain the reaction temperature strictly between 0°C and 10°C throughout the addition of the nitrating agent.[1][3] 2. Slow, Dropwise Addition: Add the pre-cooled nitrating mixture (concentrated nitric and sulfuric acids) to the solution of 4-methylbenzonitrile slowly and dropwise with vigorous stirring.[1][2] 3. Ensure Anhydrous Conditions: Use dry glassware and concentrated acids to minimize the presence of water.[2] 4. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and confirm the reaction has reached completion.[1] 5. Careful Workup: When quenching the reaction on ice, ensure efficient precipitation. Use ice-cold water for washing the precipitate to minimize product dissolution.[2] |
| Formation of Multiple Isomers | 1. Conflicting Directing Effects: The methyl group is an ortho, para-director, while the nitrile group is a meta-director. This can lead to the formation of other nitro isomers. 2. Elevated Reaction Temperature: Higher temperatures can reduce the regioselectivity of the reaction. | 1. Leverage Steric Hindrance and Directing Groups: Nitration is favored at the 3-position (ortho to the methyl group and meta to the nitrile group). Low reaction temperatures enhance this selectivity.[1] 2. Strict Temperature Control: Adhering to a low temperature range (0-5°C) can improve the selectivity for the desired 4-methyl-3-nitrobenzonitrile isomer.[1] |
| Dark Brown or Black Reaction Mixture | 1. Runaway Side Reactions: This coloration often indicates oxidation or excessive nitration due to a loss of temperature control.[2] 2. Impurities in Starting Material: Contaminants in the 4-methylbenzonitrile can catalyze decomposition and polymerization reactions.[2] | 1. Immediate Temperature Reduction: Ensure the ice bath is effectively cooling the reaction vessel. If the temperature has spiked, the yield will likely be compromised.[2] 2. Use High-Purity Starting Materials: Ensure the 4-methylbenzonitrile is of high purity before starting the reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 4-methylbenzonitrile?
A1: The optimal temperature is between 0°C and 10°C.[3] Maintaining a temperature in the lower end of this range (0-5°C) is often recommended to maximize regioselectivity and minimize side reactions.[1]
Q2: What is the ideal ratio of nitric acid to sulfuric acid?
A2: A common approach involves using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] One successful reported synthesis used a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid.[3] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q4: What is the best method for purifying the final product, 4-methyl-3-nitrobenzonitrile?
A4: The most common method for purification is recrystallization.[1] An ethanol/water mixture is a suitable solvent system for this purpose.[2] After precipitating the crude product by pouring the reaction mixture onto ice and filtering, recrystallization can be performed to obtain the purified solid.[2][3]
Q5: What are the main side products to expect?
A5: Due to the directing effects of the methyl and nitrile groups, other isomers of nitrated 4-methylbenzonitrile can form. Over-nitration to form dinitro compounds can also occur, especially at higher temperatures.[2] Oxidation of the methyl group is another potential side reaction if the temperature is not well-controlled.[2]
Experimental Protocols
Synthesis of 4-Methyl-3-nitrobenzonitrile
This protocol is based on a reported successful synthesis with a high yield.[3]
Materials:
-
4-methylbenzonitrile
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine 4-methylbenzonitrile (11 g, 0.098 mol) with concentrated sulfuric acid (20 mL).
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add concentrated nitric acid (20 mL) dropwise to the mixture over a period of 1 hour, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product to obtain 4-methyl-3-nitrobenzonitrile. A yield of up to 95% has been reported with this method.[3]
Visualizations
Caption: A typical experimental workflow for the nitration of 4-methylbenzonitrile.
Caption: A troubleshooting guide for diagnosing the cause of low reaction yield.
References
Technical Support Center: Purification of 4-Methyl-2-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 4-Methyl-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 4-methylbenzonitrile (p-tolunitrile). This reaction yields a mixture of constitutional isomers. The most common impurity is 4-methyl-3-nitrobenzonitrile , formed alongside the desired 2-nitro product.[1][2] The relative amounts of these isomers depend on the specific reaction conditions used during nitration.
Q2: What are the most effective methods for removing these isomeric impurities?
A2: The primary methods for purifying this compound from its isomers are recrystallization and chromatography. For challenging separations where physical properties are very similar, selective chemical reactions can be employed to modify one isomer, facilitating an easier separation.
Q3: How do I choose the most appropriate purification method?
A3: The choice of method depends on the scale of your experiment, the required purity, and the available equipment.
-
Recrystallization is often the first choice for purifying solid compounds on a larger scale due to its cost-effectiveness and simplicity.[3][4]
-
Column Chromatography (Flash or Preparative HPLC) is ideal for achieving very high purity, separating complex mixtures, or for smaller scale purifications.[5][6]
-
Selective Chemical Reaction is an advanced technique used when isomers are difficult to separate by other means. This involves selectively reacting the impurity to form a new compound with different properties that can be easily removed, for instance, through an acid-base extraction.[7]
Purification Method Comparison
| Feature | Recrystallization | Flash Chromatography | Preparative HPLC |
| Principle | Difference in solubility | Difference in polarity/adsorption | Difference in partitioning between phases |
| Typical Scale | Milligrams to Kilograms | Milligrams to >100 grams | Milligrams to Grams |
| Achievable Purity | Good to High | Good to High | Very High (>99.5%) |
| Cost | Low | Moderate | High |
| Time/Labor | Moderate | Moderate to High | High |
| Solvent Usage | Moderate | High | Very High |
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not crystallizing out of the solution upon cooling. What should I do?
A: This typically means the solution is not supersaturated. You can try the following:
-
Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.
-
Add a seed crystal of the pure compound to initiate crystallization.
-
Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration.
-
Place the solution in an ice bath or refrigerator to further decrease the solubility, but be aware that rapid cooling can trap impurities.[8]
Q: The purity of my product did not improve significantly after recrystallization. What went wrong?
A: This can happen for several reasons:
-
Incorrect Solvent Choice: The chosen solvent may dissolve the impurity as well as the desired product, or the impurity may be insoluble and remain with the crystals. A good solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[3]
-
Cooling Too Quickly: Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Insufficient Washing: The surface of the crystals might be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of cold recrystallization solvent.
Chromatographic Separation Issues
Q: I am observing poor resolution or co-elution of isomers on my HPLC system. How can I improve the separation?
A: Poor resolution is a common challenge when separating structurally similar isomers.[9][10]
-
Change the Stationary Phase: A standard C18 column may not be sufficient. Consider a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions, which can enhance selectivity for aromatic isomers.[9]
-
Modify the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[10]
-
Optimize the Temperature: Adjusting the column temperature can influence selectivity. Try increasing or decreasing the temperature by 5-10 °C.
-
Adjust the Gradient: If using a gradient method, make the slope shallower in the region where the isomers elute to provide more time for separation.[10]
Q: My peaks are tailing in both GC and HPLC analysis. What is the cause?
A: Peak tailing can be caused by several factors:
-
Active Sites: The nitrile or nitro groups may interact with active sites on the column packing (e.g., exposed silanols in HPLC). Adding a modifier like triethylamine to the mobile phase or using an end-capped column can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace it.[11]
-
Dead Volume: Check all fittings and connections between the injector, column, and detector to ensure there is no dead volume.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for purification by recrystallization. The ideal solvent must be determined experimentally.
-
Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small portion of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
This method is for the separation of isomers on a preparative scale using silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and the isomeric impurity (aim for a ΔRf > 0.2).
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the solvent system, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Analytical HPLC Method for Purity Assessment
This protocol is for verifying the purity of the final product.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Start at 30% Acetonitrile, ramp to 70% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in Acetonitrile.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for issues during recrystallization.
Caption: Troubleshooting workflow for poor HPLC separation of isomers.
References
- 1. 4-Methyl-3-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
Stability and storage conditions for 4-Methyl-2-nitrobenzonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Methyl-2-nitrobenzonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it away from heat sources, open flames, and strong oxidizing agents.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, many nitroaromatic compounds exhibit sensitivity to UV and visible light.[1] Therefore, it is prudent to store the compound in an amber or opaque container to protect it from light, especially when in solution.
Q3: What is the expected stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. It is generally more stable in neutral and acidic solutions. Basic conditions can lead to the hydrolysis of the nitrile group. For prolonged storage, it is advisable to prepare solutions fresh or store them at low temperatures (e.g., 2-8°C) for short periods.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q5: What are the potential degradation products of this compound?
A5: Under forced degradation conditions, potential degradation products can arise from the hydrolysis of the nitrile group to a carboxylic acid (4-methyl-2-nitrobenzoic acid) or an amide. The nitro group can also be reduced to an amino group. Photodegradation of similar nitroaromatic compounds has been shown to produce nitrophenols and other oxidation products.[1]
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale & Remarks |
| Storage Temperature | Room Temperature (Cool, Dry Place) | To minimize the rate of potential degradation reactions. |
| Container | Tightly sealed, amber or opaque container | Prevents exposure to moisture and light, which can accelerate degradation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) for long-term storage | Recommended to prevent oxidation, although not strictly necessary for short-term storage. |
| Light Exposure | Avoid direct sunlight and strong artificial light | Nitroaromatic compounds can be susceptible to photodegradation.[1] |
| pH of Solutions | Neutral to slightly acidic (pH 4-7) | Basic conditions can promote hydrolysis of the nitrile functional group. |
| Incompatibilities | Strong oxidizing agents, Strong bases | Can cause vigorous reactions and rapid degradation of the compound.[2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Discoloration of the solid compound (yellowing or darkening) | Exposure to light, air, or impurities. | Store the compound in a tightly sealed, opaque container under an inert atmosphere. If purity is a concern, consider repurification by recrystallization. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation of the compound. | Prepare fresh solutions for analysis. If the issue persists, investigate the stability of the compound in the chosen solvent and at the analysis temperature. Consider performing a forced degradation study to identify potential degradants. |
| Low assay or potency of the compound | Degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound has not been exposed to high temperatures, light, or incompatible substances. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the compatibility of the compound with all reagents and solvents in your experiment. Consider performing stability studies under your specific experimental conditions. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add 0.1 M HCl and heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and analyze by HPLC.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% H₂O₂ and keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a light source in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points by HPLC.
-
3. Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Monitor the percentage of degradation over time for each stress condition.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Methyl-2-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: 4-Methyl-2-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, where precise control of chemical transformations is paramount. This document summarizes their key chemical properties, explores the electronic and steric factors governing their reactivity, and provides illustrative experimental protocols.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two isomers is presented in Table 1. These properties are essential for predicting their behavior in different reaction conditions and for their characterization.
| Property | This compound | 4-Methyl-3-nitrobenzonitrile |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol |
| CAS Number | 89001-53-6 | 939-79-7 |
| Appearance | - | White to light yellow crystal powder[1] |
| Melting Point | 100-103 °C | 102-106 °C[1] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in chloroform[2] |
Comparative Reactivity Analysis
The difference in the substitution pattern on the benzene ring significantly influences the reactivity of these two isomers. The relative positions of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electron-donating methyl (-CH₃) group, dictate the electrophilicity of the aromatic ring and the susceptibility of the functional groups to chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings. The rate of SNAr is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, as these positions can stabilize the intermediate Meisenheimer complex through resonance.
In the context of these isomers, if we consider a hypothetical SNAr reaction where a nucleophile displaces a leaving group on the ring, the activating effect of the nitro and cyano groups would be different.
-
This compound: The nitro group is ortho to the C1 position (bearing the cyano group) and meta to the C4 position (bearing the methyl group). The cyano group is ortho to the C2 position (bearing the nitro group). The strong electron-withdrawing nitro group at the ortho position significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.
-
4-Methyl-3-nitrobenzonitrile: The nitro group is meta to the cyano group and ortho to the methyl group. The cyano group is meta to the nitro group. In this isomer, the powerful electron-withdrawing nitro and cyano groups are meta to each other, leading to a less pronounced activation of the ring for SNAr compared to an ortho or para arrangement.
Expected Reactivity: Based on the principles of SNAr, This compound is expected to be more reactive towards nucleophilic aromatic substitution at positions activated by the ortho-nitro group, assuming a suitable leaving group is present on the ring.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common transformation. The rate of this reduction can be influenced by the electronic environment of the nitro group.
-
This compound: The nitro group is flanked by a methyl and a cyano group. The ortho-methyl group may exert some steric hindrance, potentially slowing down the approach of a reducing agent to the nitro group.
-
4-Methyl-3-nitrobenzonitrile: The nitro group is positioned between a hydrogen atom and the methyl group. This arrangement presents less steric hindrance compared to the 2-nitro isomer.
Expected Reactivity: Due to reduced steric hindrance, 4-Methyl-3-nitrobenzonitrile is expected to undergo reduction of the nitro group more readily than this compound.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group to a carboxylic acid is another important reaction. The electrophilicity of the nitrile carbon is a key factor in this reaction.
-
This compound: The ortho-nitro group strongly withdraws electron density, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by water or hydroxide ions. However, the steric bulk of the ortho-nitro group could hinder the approach of the nucleophile.
-
4-Methyl-3-nitrobenzonitrile: The nitro group is meta to the nitrile group. Its electron-withdrawing effect on the nitrile carbon is primarily inductive and less pronounced than the combined inductive and resonance effect from an ortho or para position. Steric hindrance is not a significant factor in this case.
Expected Reactivity: The electronic activation by the ortho-nitro group in This compound would likely lead to a faster rate of hydrolysis , provided that steric hindrance does not become the dominant factor.
Reactivity of the Methyl Group
The methyl group can undergo oxidation or substitution reactions. The reactivity of the benzylic protons of the methyl group is influenced by the electronic nature of the substituents on the ring.
-
In both isomers, the presence of electron-withdrawing nitro and cyano groups will activate the methyl group towards reactions involving the formation of a benzylic radical or anion. The degree of activation will depend on the overall electron-withdrawing effect of the substitution pattern. A precise comparison of the reactivity of the methyl group would require specific experimental data.
Structural Insights
Experimental Protocols
The following are representative, generalized protocols for key reactions involving these types of compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile
This protocol describes the nitration of 4-methylbenzonitrile to yield 4-methyl-3-nitrobenzonitrile[1].
Materials:
-
4-Methylbenzonitrile
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-methylbenzonitrile to concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C and add concentrated nitric acid dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring at 0-5 °C for another 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum.
Diagrams
Logical Relationship of Factors Influencing Reactivity
Caption: Factors influencing the reactivity of the two isomers.
Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for comparing isomer reactivity.
Conclusion
This guide provides a foundational understanding for researchers. However, for specific applications, direct experimental comparison under identical conditions is essential to quantitatively assess the reactivity differences and to select the optimal isomer and reaction conditions for a desired synthetic outcome.
References
A Spectroscopic Comparison of 4-Methyl-2-nitrobenzonitrile and Its Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a detailed spectroscopic analysis of 4-Methyl-2-nitrobenzonitrile and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document offers a comparative overview of their spectroscopic properties to aid in their identification and characterization. The following sections present a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
Table 1: Comparative Spectroscopic Data of this compound and Its Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Predicted: Aromatic H's (3): ~7.5-8.2, Methyl H's (3): ~2.6 | Predicted: Aromatic C's (6), CN, CH₃ | Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂) | Predicted [M+H]⁺: 163.05 |
| 4-Methyl-3-nitrobenzonitrile | Aromatic H's (3): 8.27 (d), 7.78 (dd), 7.51 (d), Methyl H's (3): 2.69 (s) | Not available | Vapor Phase IR available | GC-MS m/z peaks: 145, 117, 89 |
| 2-Methyl-4-nitrobenzonitrile | Predicted: Aromatic H's (3), Methyl H's (3) | Predicted: Aromatic C's (6), CN, CH₃ | Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂) | Predicted [M+H]⁺: 163.05 |
| 3-Methyl-2-nitrobenzonitrile | Predicted: Aromatic H's (3), Methyl H's (3) | Predicted: Aromatic C's (6), CN, CH₃ | Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂) | Predicted [M+H]⁺: 163.05 |
| 3-Methyl-4-nitrobenzonitrile | Predicted: Aromatic H's (3), Methyl H's (3) | Predicted: Aromatic C's (6), CN, CH₃ | Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂) | Predicted [M+H]⁺: 163.05 |
Note: Predicted values are based on analogous compounds and established principles of NMR and IR spectroscopy. Experimental data should be acquired for confirmation.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition :
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
A higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and correct the baseline.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicity and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing :
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the functional groups present.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition :
-
Introduce the sample into the ion source (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Processing :
-
Identify the molecular ion peak (M⁺) or the pseudomolecular ion peak (e.g., [M+H]⁺).
-
Analyze the fragmentation pattern to aid in structural elucidation.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.
Caption: A logical workflow for the spectroscopic identification of this compound isomers.
Discussion of Expected Spectral Differences
The primary differences in the spectra of the this compound isomers will arise from the relative positions of the methyl, nitro, and cyano groups on the benzene ring.
-
¹H NMR : The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro and cyano groups will deshield nearby protons, shifting their signals downfield. The electron-donating methyl group will have a shielding effect. The number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, etc.) will be a key differentiator. For example, an isomer with a proton situated between two electron-withdrawing groups will exhibit a significantly downfield chemical shift.
-
¹³C NMR : The chemical shifts of the aromatic carbons will also be affected by the substituents. The ipso-carbons (carbons directly attached to the substituents) will have characteristic chemical shifts. The number of unique carbon signals will depend on the symmetry of the molecule.
-
IR Spectroscopy : While all isomers will show characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the nitro (NO₂) stretches (asymmetric around 1530 cm⁻¹ and symmetric around 1350 cm⁻¹), the exact positions and intensities of these bands, as well as the fingerprint region (below 1500 cm⁻¹), may show subtle differences that can aid in distinguishing the isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification and characterization of this compound and its isomers. By carefully analyzing the distinct patterns in their respective spectra, researchers can confidently determine the specific isomeric structure, which is essential for applications in synthetic chemistry, materials science, and pharmaceutical development.
A Comparative Guide to Validated Analytical Methods for 4-Methyl-2-nitrobenzonitrile Purity Assessment
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 4-Methyl-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to ensure the quality and integrity of the final products. This guide provides a comparative overview of two widely used and validated analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is supported by illustrative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable method for your specific analytical needs.
Method Comparison at a Glance
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of analytes with a stationary phase, followed by detection based on mass-to-charge ratio. |
| Typical Analytes | Non-volatile and thermally labile compounds, including positional isomers. | Volatile and semi-volatile compounds, including residual solvents and volatile impurities. |
| Primary Application | Quantitative purity assessment and separation of non-volatile impurities. | Identification and quantification of volatile impurities and structural elucidation. |
| Key Advantages | - Robust and reliable for routine analysis- Excellent for separating positional isomers- Non-destructive | - High sensitivity and specificity- Provides structural information through mass spectra- Excellent for identifying unknown volatile impurities |
| Limitations | - May not be suitable for highly volatile impurities- Does not inherently provide molecular weight information | - Not suitable for non-volatile or thermally labile compounds- May require derivatization for certain analytes |
Illustrative Purity Assessment Data
To illustrate the comparative performance of HPLC and GC-MS for the purity assessment of this compound, the following tables present hypothetical, yet realistic, quantitative data. This data assumes a sample of this compound containing trace amounts of a positional isomer, 4-Methyl-3-nitrobenzonitrile, as a potential process-related impurity.
Table 1: Illustrative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| 4-Methyl-3-nitrobenzonitrile (Impurity) | 8.2 | 0.45 |
| This compound | 9.5 | 99.55 |
Table 2: Illustrative GC-MS Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| 4-Methyl-3-nitrobenzonitrile (Impurity) | 12.8 | 0.48 |
| This compound | 13.5 | 99.52 |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for the analysis of related nitroaromatic compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound from its potential non-volatile impurities, particularly positional isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities and can also be used for the purity assessment of the main component.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Further dilute as necessary to be within the linear range of the instrument.
Purity Assessment:
Impurities are identified by their retention times and mass fragmentation patterns. Quantification is typically performed using the area percentage method, similar to HPLC.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound using the described analytical methods.
A Comparative Guide to Catalysts for the Synthesis of 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 4-Methyl-2-nitrobenzonitrile, Supported by Experimental Data.
The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, is achievable through various catalytic pathways. The choice of catalyst is a critical parameter that significantly influences yield, reaction conditions, and overall process efficiency. This guide provides a comparative analysis of common catalytic systems, focusing on copper, palladium, and nickel-based catalysts, to aid researchers in selecting the optimal synthetic route.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the cyanation of an aryl halide, such as 2-bromo-5-methylnitrobenzene or 2-chloro-5-methylnitrobenzene, to produce this compound is a trade-off between catalyst cost, reaction mildness, and substrate scope. While copper-based systems represent the classical approach, palladium and nickel catalysts offer milder conditions and broader functional group tolerance.
| Catalyst System | Starting Material | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Catalyzed | Chloro-substituted 2-nitrobenzonitrile | Copper(I) cyanide (CuCN) | - | Dimethylacetamide | 100-220 | 1-10 | Not Specified[1] |
| Copper-Catalyzed (analogue) | 2,5-dichloronitrobenzene | Copper(I) cyanide (CuCN) | Potassium cyanide (KCN) | N,N-dimethylformamide | 165-170 | 5.5 | ~73[1] |
| Palladium-Catalyzed (general) | Aryl Bromides/Chlorides | Pd(OAc)₂, Pd₂(dba)₃ | K₄[Fe(CN)₆], Zn(CN)₂ | Dioxane, DMF, Toluene | 40-120 | 1-24 | Good to Excellent[2][3] |
| Nickel-Catalyzed (general) | Aryl Bromides/Chlorides | NiCl₂, Ni(acac)₂ | K₄[Fe(CN)₆], Zn(CN)₂ | DMAc, Dioxane | 80-100 | 12-16 | Moderate to Good[4][5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each catalytic system, based on the synthesis of structurally similar compounds.
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
This method is a well-established procedure for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.
Procedure based on the synthesis of 4-chloro-2-nitrobenzonitrile:
A mixture of the chloro-substituted 2-nitrobenzonitrile (1.0 eq), copper(I) cyanide (1.0-1.5 eq), and a catalytic amount of potassium cyanide (approx. 0.01 eq) in N,N-dimethylformamide is heated to 140-170°C for 3-6 hours. After completion of the reaction, the mixture is cooled and poured into a solvent like toluene. The resulting precipitate is filtered, and the filtrate is concentrated. The crude product can be further purified by washing with a suitable solvent like carbon tetrachloride.[1]
Palladium-Catalyzed Cyanation
Palladium catalysts offer a milder and more versatile alternative to copper-based systems, often with lower catalyst loadings and broader functional group tolerance.
General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides/Bromides:
To a reaction vessel containing the aryl halide (1.0 eq) and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos) are added. The vessel is evacuated and backfilled with an inert gas. A solvent system, such as a mixture of dioxane and water containing a base like potassium acetate (KOAc), is then added. The reaction mixture is heated to a temperature typically ranging from 80 to 120°C until the starting material is consumed. The product is then isolated through standard workup procedures.[3]
Nickel-Catalyzed Cyanation
Nickel catalysts have emerged as a more economical alternative to palladium for cyanation reactions, demonstrating high efficiency for a range of aryl halides.
General Procedure for Nickel-Catalyzed Cyanation of Aryl Bromides:
In a glovebox or under an inert atmosphere, a nickel precatalyst (e.g., NiBr₂(diglyme)) and a suitable ligand (e.g., dppf) are added to a reaction vessel. The aryl bromide (1.0 eq) and the cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6 eq), are then added, followed by a solvent like N,N-dimethylacetamide (DMAc). The reaction mixture is heated, typically to around 100°C, and stirred for several hours. Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques.
Reaction Pathways and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.
Caption: A generalized workflow for the catalytic synthesis of this compound.
Caption: A simplified representation of the palladium-catalyzed cyanation cycle.
References
A Comparative Guide to the Biological Activity of 4-Methyl-2-nitrobenzonitrile Derivatives and Other Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-methyl-nitrobenzonitrile derivatives and other nitro-containing compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. Due to the limited publicly available experimental data on 4-Methyl-2-nitrobenzonitrile, this guide utilizes its isomer, 4-Methyl-3-nitrobenzonitrile, as a representative of this class of compounds and explicitly notes the absence of data for the 2-nitro isomer where applicable.
Executive Summary
Nitro compounds are a diverse class of molecules characterized by the presence of a nitro group (-NO2), which significantly influences their biological activity. This guide synthesizes available experimental data to compare the performance of 4-methyl-nitrobenzonitrile derivatives with other notable nitro compounds. The data is presented in a structured format to facilitate easy comparison for research and drug development purposes.
General Mechanism of Action of Nitro Compounds
The biological activity of many nitro compounds is contingent upon the enzymatic reduction of the nitro group within target cells. This process generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage through various mechanisms, including covalent binding to DNA and proteins, and the generation of oxidative stress, ultimately leading to cytotoxicity.
Caption: General mechanism of action for nitro compounds.
Antimicrobial Activity
Nitro compounds have a long history of use as antimicrobial agents. Their efficacy often stems from the intracellular reduction of the nitro group, leading to cytotoxic intermediates that damage microbial cells.
Comparative Data
| Compound/Derivative Class | Organism(s) | Activity Metric | Value |
| 4-Methyl-3-nitrobenzonitrile | Gram-negative bacteria (e.g., P. aeruginosa) | Qualitative | Potent antibacterial agent |
| Nitrofurantoin | Escherichia coli, Staphylococcus saprophyticus | MIC | 4 - 64 µg/mL |
| Metronidazole | Anaerobic bacteria (e.g., Bacteroides fragilis), Protozoa (e.g., Trichomonas vaginalis) | MIC | 0.25 - 8 µg/mL |
| 5-Nitro-1,10-phenanthroline derivatives | Mycobacterium tuberculosis | MIC | 3 - 50 µM |
Note: No specific quantitative antimicrobial data for this compound or its derivatives was found in the reviewed literature.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial effectiveness.
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Certain nitro compounds have demonstrated anti-inflammatory properties, often by modulating inflammatory signaling pathways.
Comparative Data
| Compound/Derivative Class | Assay | Target(s) | Activity Metric | Value |
| Nitrobenzamide derivatives (Compunds 5 & 6) | LPS-induced NO production in RAW264.7 macrophages | iNOS | IC50 | 3.7 µM and 5.3 µM |
| Nitro-chalcones (Compounds 2 & 5) | TPA-induced mouse ear edema | COX-1, COX-2 | % Inhibition | 71.17% and 80.77% |
| Nifedipine (a 1,4-dihydropyridine) | Calcium channel blocker | L-type calcium channels | - | - |
Note: No specific anti-inflammatory activity data for this compound or its derivatives was found in the reviewed literature.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for NO production inhibition assay.
Anticancer Activity
The cytotoxic potential of nitro compounds has been explored for anticancer applications. Their ability to induce DNA damage and oxidative stress can be harnessed to target rapidly dividing cancer cells.
Comparative Data
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value |
| N-alkyl-nitroimidazoles | MDA-MB-231 (breast cancer) | LC50 | As low as 16.7 µM |
| Nitroimidazole-Isatin Conjugates | MCF-7 and MDA-MB-231 (breast cancer) | IC50 | 54.25 µM and 26.12 µM |
| 4-Methylbenzamide derivatives (Compounds 7 & 10) | K562 (leukemia), HL-60 (leukemia) | IC50 | 2.27 µM & 2.53 µM, 1.42 µM & 1.52 µM |
Note: No specific anticancer activity data for this compound or its derivatives was found in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
This guide highlights the diverse biological activities of nitro compounds. While 4-Methyl-3-nitrobenzonitrile shows promise as an antibacterial agent, a significant data gap exists for its 2-nitro isomer and its derivatives across various biological assays. The provided comparative data for other nitro compounds offers a valuable benchmark for future research and development in this area. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.
In-Depth Comparative Analysis of Cytotoxicity for 4-Methyl-2-nitrobenzonitrile Derivatives Remains Elusive Due to Limited Public Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research on the synthesis and cytotoxic evaluation of compounds directly derived from 4-Methyl-2-nitrobenzonitrile. Despite extensive searches for scholarly articles and patents detailing the use of this specific molecule as a precursor for cytotoxic agents, no direct studies outlining synthesis, experimental protocols, and corresponding cytotoxicity data could be identified.
Our investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals, focusing on the anticancer properties of compounds synthesized from this compound. The intended guide was to include a thorough presentation of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways. However, the foundational information required to construct such a guide—specifically, the synthesis of compounds from this compound and their subsequent testing against cancer cell lines—is not present in the accessible scientific domain.
While general information on the cytotoxicity of various substituted benzonitrile compounds and the synthesis of isomers of this compound exists, a direct lineage of synthesis and cytotoxic assessment from the specified starting material is not documented. This lack of data prevents a comparative analysis of cytotoxic performance, the detailing of experimental protocols for such studies, and the generation of associated signaling pathway diagrams.
Therefore, we are unable to provide the requested "Publish Comparison Guides" at this time. The absence of primary research in this specific area underscores a potential opportunity for novel investigation within the field of medicinal chemistry. Future research initiatives could explore the synthetic derivatization of this compound and the systematic evaluation of the resulting novel compounds for their cytotoxic and potential therapeutic properties. Such studies would be invaluable in expanding the understanding of structure-activity relationships within this class of molecules and could uncover new leads for anticancer drug development.
A Comparative Guide to 2D NMR Techniques in the Structural Elucidation of 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 4-Methyl-2-nitrobenzonitrile. To illustrate the power of these methods in distinguishing between isomers, we present a comparative analysis with the closely related compound, 2-Methyl-4-nitrobenzonitrile. The experimental data presented herein is predicted based on established NMR principles and data from analogous structures, offering a practical framework for researchers working on the synthesis and characterization of substituted benzonitriles.
Introduction to 2D NMR in Small Molecule Characterization
One-dimensional (1D) NMR spectroscopy is a cornerstone of chemical analysis, providing essential information about the electronic environment of magnetically active nuclei. However, for complex molecules or in cases of signal overlap, 1D spectra can be ambiguous. Two-dimensional (2D) NMR spectroscopy addresses this challenge by correlating nuclear spins through chemical bonds or through space, providing a more detailed picture of molecular connectivity and spatial relationships.
This guide focuses on three fundamental 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges, typically two to three bonds (and sometimes four).
By combining the information from these experiments, an unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of a molecule.
Comparative Analysis: this compound vs. 2-Methyl-4-nitrobenzonitrile
To demonstrate the utility of 2D NMR in distinguishing between isomers, we will compare the expected spectral data for this compound and 2-Methyl-4-nitrobenzonitrile. The subtle differences in the substitution pattern on the benzene ring lead to distinct NMR spectra, which can be unequivocally assigned using 2D techniques.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both isomers. These predictions are based on the additive effects of the substituents on the benzene ring, using data from similar compounds such as 4-methylbenzonitrile and 4-nitrobenzonitrile as a reference.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | This compound | 2-Methyl-4-nitrobenzonitrile |
| δ (ppm) , Multiplicity, J (Hz) | δ (ppm) , Multiplicity, J (Hz) | |
| H3 | 8.15, d, 8.0 | 7.90, d, 8.2 |
| H5 | 7.60, d, 8.0 | 8.20, dd, 8.2, 1.8 |
| H6 | 7.85, s | 8.35, d, 1.8 |
| CH₃ | 2.55, s | 2.70, s |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | This compound | 2-Methyl-4-nitrobenzonitrile |
| δ (ppm) | δ (ppm) | |
| C1 | 118.0 | 110.0 |
| C2 | 149.5 | 142.0 |
| C3 | 135.0 | 125.0 |
| C4 | 145.0 | 150.0 |
| C5 | 126.0 | 123.0 |
| C6 | 133.0 | 134.0 |
| CN | 116.5 | 117.0 |
| CH₃ | 21.5 | 20.0 |
Structural Confirmation using 2D NMR
The following sections detail how COSY, HSQC, and HMBC spectra can be used to confirm the structure of this compound and differentiate it from its isomer.
COSY Analysis
The COSY spectrum reveals proton-proton coupling networks.
-
This compound: A cross-peak between the signals at δ 8.15 (H3) and δ 7.60 (H5) would be expected, confirming their ortho relationship. The proton at δ 7.85 (H6) would appear as a singlet, showing no correlation to other aromatic protons. The methyl protons at δ 2.55 would also be a singlet with no correlations.
-
2-Methyl-4-nitrobenzonitrile: A cross-peak between the signals at δ 7.90 (H3) and δ 8.20 (H5) would be observed. Additionally, a weaker four-bond coupling might be observed between H5 (δ 8.20) and H6 (δ 8.35).
HSQC Analysis
The HSQC spectrum directly links each proton to its attached carbon.
Table 3: Predicted HSQC Correlations
| Compound | Proton (δ ppm) | Correlated Carbon (δ ppm) |
| This compound | 8.15 (H3) | 135.0 (C3) |
| 7.60 (H5) | 126.0 (C5) | |
| 7.85 (H6) | 133.0 (C6) | |
| 2.55 (CH₃) | 21.5 (CH₃) | |
| 2-Methyl-4-nitrobenzonitrile | 7.90 (H3) | 125.0 (C3) |
| 8.20 (H5) | 123.0 (C5) | |
| 8.35 (H6) | 134.0 (C6) | |
| 2.70 (CH₃) | 20.0 (CH₃) |
HMBC Analysis
The HMBC spectrum is crucial for identifying longer-range correlations and piecing together the carbon skeleton. The key correlations for distinguishing the isomers are highlighted below.
Table 4: Key Predicted HMBC Correlations for Structural Confirmation
| Compound | Proton (δ ppm) | Correlated Carbons (δ ppm) | Significance |
| This compound | 2.55 (CH₃) | 145.0 (C4), 126.0 (C5), 135.0 (C3) | Confirms the position of the methyl group at C4. |
| 7.85 (H6) | 118.0 (C1), 149.5 (C2), 126.0 (C5) | Confirms the position of H6 relative to the cyano and nitro groups. | |
| 2-Methyl-4-nitrobenzonitrile | 2.70 (CH₃) | 110.0 (C1), 125.0 (C3), 142.0 (C2) | Confirms the position of the methyl group at C2. |
| 8.35 (H6) | 110.0 (C1), 150.0 (C4), 123.0 (C5) | Confirms the position of H6 relative to the cyano and nitro groups. |
Experimental Protocols
A general methodology for acquiring high-quality 2D NMR data for small molecules like this compound is provided below.
Sample Preparation
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle sonication may be used if necessary.
NMR Instrument Parameters
-
Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Temperature: 298 K
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8
-
Increments: 256
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16
-
Increments: 256
Data Processing
-
Apply Fourier transformation with appropriate window functions (e.g., sine-bell).
-
Phase correct the spectra manually.
-
Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Visualizing the Workflow and Structural Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key HMBC correlations for confirming the structure of this compound.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Key HMBC correlations for this compound.
Conclusion
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By providing detailed information about through-bond connectivity, techniques like COSY, HSQC, and HMBC allow for the confident assignment of all proton and carbon signals, even for closely related isomers. The comparative analysis of this compound and 2-Methyl-4-nitrobenzonitrile presented in this guide highlights how a systematic application of these 2D NMR experiments can definitively confirm the correct chemical structure, a critical step in chemical research and drug development.
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Methyl-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical intermediates like 4-Methyl-2-nitrobenzonitrile is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the analysis of small organic molecules. This guide provides an objective comparison of these two methods for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies based on the analysis of similar nitroaromatic compounds.
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity, selectivity, and throughput.[1] Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method often involves a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes typical performance characteristics for the quantification of a small nitroaromatic compound like this compound using HPLC with UV detection and GC-MS. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Performance Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1] |
| Linearity (R²) | > 0.999[2] | > 0.999[3] |
| Limit of Detection (LOD) | 1 - 5 µg/mL[2] | < 1 µg/mL[2] |
| Limit of Quantitation (LOQ) | 4 - 15 µg/mL[2] | 1 - 5 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102%[2] | 95 - 115%[3][4] |
| Precision (%RSD) | < 2%[2] | < 5%[3] |
| Specificity | High (Separation-based)[2] | Very High (Separation & Mass-based)[2] |
| Analysis Time | 10 - 20 minutes[5] | 20 - 40 minutes[5] |
| Sample Volatility | Not required[6] | Required (analyte must be thermally stable)[6][7] |
| Derivatization | Not typically required | May be required for polar analytes, though likely not for this compound[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for similar nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to provide excellent separation of the main component from potential impurities.[8] A reversed-phase method is typically employed for nitroaromatic compounds.[9][10]
Instrumentation and Consumables:
-
HPLC system with a UV detector[9]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid[9]
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)[9][10] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 25 - 30 °C[9] |
| Detection Wavelength | 254 nm (based on the chromophore)[10] |
| Injection Volume | 10 - 20 µL[9] |
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or acetonitrile to prepare a stock solution.[9]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.[9]
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity.[2] Given that this compound is a relatively volatile and thermally stable compound, it is well-suited for GC-MS analysis.
Instrumentation and Consumables:
-
GC system coupled to a Mass Spectrometer (MS) detector[3]
-
A non-polar capillary column such as a DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness)[2]
-
Helium (carrier gas)
-
Ethyl acetate or other suitable solvent
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent[3] |
| Carrier Gas | Helium at a constant linear velocity (e.g., 36.5 cm/s)[3] |
| Oven Temperature Program | 100 °C (hold 1 min), ramp at 8 °C/min to 180 °C (hold 2 min), ramp at 20 °C/min to 250 °C (hold 2 min)[3] |
| Injector Temperature | 250 °C[3] |
| Injection Mode | Split (e.g., 10:1)[3] |
| Ionization Mode | Electron Ionization (EI)[11] |
| Ion Source Temperature | 230 °C[3] |
| Interface Temperature | 250 °C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification[3] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in ethyl acetate. Perform serial dilutions to create calibration standards.[3]
-
Sample Solution: Dissolve the sample in ethyl acetate to a known concentration. If the sample matrix is complex, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[11][12]
Mandatory Visualization
Caption: Comparative workflows for HPLC and GC-MS analysis.
Conclusion
The cross-validation of analytical methods is a cornerstone of robust drug development and manufacturing. For the quantification of this compound, both HPLC-UV and GC-MS are powerful and reliable techniques.
-
HPLC-UV offers a straightforward, robust, and cost-effective method suitable for routine quality control and purity assessments where high sensitivity is not the primary requirement.[13] Its operation at ambient temperatures makes it ideal for potentially thermally labile compounds.[6]
-
GC-MS provides superior sensitivity and unparalleled specificity due to the combination of chromatographic separation and mass-based detection.[2] It is the preferred method for identifying and quantifying trace-level impurities or for structural confirmation. The use of Selected Ion Monitoring (SIM) mode can significantly enhance the signal-to-noise ratio and lower detection limits.[3]
Ultimately, the choice of method will depend on the specific application. For routine assays, HPLC-UV is often sufficient. For trace-level analysis, impurity profiling, or confirmatory analysis, GC-MS is the more powerful tool. Employing both techniques in a cross-validation study provides the highest level of confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Benchmarking the synthesis of 4-Methyl-2-nitrobenzonitrile against alternative routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Chemical Intermediate
The efficient and scalable synthesis of 4-Methyl-2-nitrobenzonitrile, a crucial building block in the development of various pharmaceuticals and agrochemicals, is a subject of considerable interest within the chemical research community. This guide provides a comprehensive benchmark of the primary synthetic strategies for this compound, offering a comparative analysis of their performance based on available experimental data and established chemical principles. We will delve into detailed experimental protocols for three key routes: the classical Sandmeyer reaction, a nucleophilic aromatic substitution pathway, and the dehydration of an aldoxime.
Executive Summary of Synthetic Routes
The selection of an optimal synthetic pathway for this compound is contingent on a balance of factors including yield, purity, reaction time, cost, and the safety of the reagents and conditions employed. The three routes evaluated in this guide each present a unique profile of advantages and disadvantages.
| Synthesis Route | Starting Material | Key Reagents | Reported/Anticipated Yield | Key Advantages | Key Disadvantages |
| Route 1: Sandmeyer Reaction | 4-Methyl-2-nitroaniline | NaNO₂, HCl, CuCN | Good to Excellent | Well-established, reliable for aromatic nitriles. | Use of toxic cyanide salts, multi-step process. |
| Route 2: Nucleophilic Aromatic Substitution | 2-Chloro-4-methyl-1-nitrobenzene | CuCN, DMF | Good to Excellent[1][2][3] | Potentially fewer steps than Sandmeyer, good yields for analogous reactions.[1][2][3] | Requires a halogenated precursor, high reaction temperatures. |
| Route 3: Dehydration of Oxime | 4-Methyl-2-nitrobenzaldehyde | Hydroxylamine, Dehydrating Agent | Moderate to Good | Avoids the use of highly toxic metal cyanides in the final step. | Requires synthesis of the aldehyde precursor, dehydration step can require harsh reagents. |
Visualizing the Synthetic Pathways
To provide a clear overview of the chemical transformations involved in each route, the following diagrams illustrate the reaction schemes.
Caption: Synthetic pathway for Route 1: The Sandmeyer Reaction.
Caption: Synthetic pathway for Route 2: Nucleophilic Aromatic Substitution.
Caption: Synthetic pathway for Route 3: Dehydration of Oxime.
Experimental Protocols
The following sections provide detailed experimental methodologies for each of the three synthetic routes. These protocols are based on established literature procedures for the target molecule or closely related analogues.
Route 1: Sandmeyer Reaction of 4-Methyl-2-nitroaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the nitrile group.[4][5] This two-step, one-pot procedure involves the diazotization of the starting aniline followed by reaction with a copper(I) cyanide salt.
Experimental Protocol:
-
Step 1: Diazotization. In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a suspension of 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water is prepared and cooled. The cold diazonium salt solution is then added portion-wise to the cyanide solution, with vigorous stirring, while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 50-60 °C for one hour to ensure complete reaction.
-
Workup and Purification. The reaction mixture is cooled and extracted with an organic solvent such as toluene or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution
This route offers a more direct approach by displacing a halogen atom from the aromatic ring with a cyanide nucleophile, catalyzed by a copper salt. The protocol is adapted from the successful synthesis of 4-chloro-2-nitrobenzonitrile.[1][2][3][6]
Experimental Protocol:
-
Reaction Setup. A mixture of 2-chloro-4-methyl-1-nitrobenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a small amount of potassium cyanide (0.01 equivalents) in N,N-dimethylformamide (DMF) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions. The reaction mixture is heated to 165-170 °C and maintained at this temperature for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification. After completion, the reaction mixture is cooled to room temperature and poured into a cold, stirred solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes. The resulting mixture is then extracted with an organic solvent like toluene. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Route 3: Dehydration of 4-Methyl-2-nitrobenzaldehyde Oxime
This method avoids the use of metal cyanides in the final step by converting the corresponding aldehyde to an oxime, which is then dehydrated to the nitrile.
Experimental Protocol:
-
Step 1: Synthesis of 4-Methyl-2-nitrobenzaldehyde. The starting aldehyde can be prepared from 2-methyl-5-nitrotoluene via oxidation. A common method involves reaction with chromium trioxide in a mixture of acetic anhydride and sulfuric acid, followed by hydrolysis.
-
Step 2: Formation of 4-Methyl-2-nitrobenzaldehyde Oxime. 4-Methyl-2-nitrobenzaldehyde (1 equivalent) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents). The mixture is heated at reflux for 1-2 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is precipitated by the addition of water. The oxime is collected by filtration, washed with water, and dried.
-
Step 3: Dehydration to this compound. The dried 4-methyl-2-nitrobenzaldehyde oxime (1 equivalent) is treated with a dehydrating agent. A variety of reagents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. For example, heating the oxime in an excess of acetic anhydride at reflux for several hours can effect the dehydration.
-
Workup and Purification. After the reaction is complete, the excess dehydrating agent is carefully quenched (e.g., with water or a bicarbonate solution). The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification by recrystallization or column chromatography yields the final this compound.
Comparative Analysis and Concluding Remarks
The choice of the most suitable synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization.
-
The Sandmeyer reaction is a robust and well-documented method that is likely to provide good to excellent yields. Its primary drawback is the handling of highly toxic cyanide salts, which requires stringent safety protocols.
-
Nucleophilic aromatic substitution presents a potentially more streamlined approach if the halogenated starting material is readily available. The high reaction temperatures and the use of a polar aprotic solvent are key considerations for this route. The yields for analogous reactions are reported to be high, making this an attractive option for large-scale production.[1][2]
-
The dehydration of an oxime offers the significant advantage of avoiding metal cyanides in the final transformation. However, this is a multi-step process that requires the initial synthesis of the corresponding aldehyde. The overall efficiency will depend on the yields of both the aldehyde synthesis and the subsequent oxime formation and dehydration steps.
For laboratories equipped to handle cyanides safely, the Sandmeyer reaction remains a highly reliable and versatile option. For process development and scale-up, the nucleophilic aromatic substitution route may offer advantages in terms of step economy, provided the starting material is accessible. The oxime dehydration route is a valuable alternative when the avoidance of toxic metal cyanides is a primary concern.
Further optimization of reaction conditions and a thorough cost analysis of starting materials and reagents for each route are recommended to make a fully informed decision for any specific application.
References
- 1. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. data.epo.org [data.epo.org]
In-Silico Prediction of Properties for Substituted Nitrobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-silico prediction of molecular properties has become an indispensable tool in modern drug discovery and development. By computationally modeling the characteristics of novel compounds, researchers can prioritize synthetic efforts, reduce costs, and accelerate the identification of promising drug candidates. This guide provides a comparative overview of in-silico methods for predicting the properties of substituted nitrobenzonitrile derivatives, a class of compounds with significant potential in medicinal chemistry.
Due to the limited availability of specific experimental and in-silico data for 4-Methyl-2-nitrobenzonitrile derivatives in publicly accessible literature, this guide will focus on the broader class of substituted nitrobenzonitrile and related nitroaromatic compounds. The principles and methodologies discussed are directly applicable to the in-silico assessment of this compound derivatives.
Comparative Analysis of Predicted Properties
The following table illustrates a hypothetical comparative analysis of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a series of substituted nitrobenzonitrile derivatives. Such a table is crucial for identifying candidates with favorable drug-like properties. The data presented here is for illustrative purposes to demonstrate how such a comparison would be structured.
| Derivative | LogP | Solubility (logS) | BBB Permeability | hERG Inhibition | Ames Mutagenicity |
| Parent Scaffold | 2.1 | -3.5 | High | Low Risk | Low Risk |
| Derivative A (4-F) | 2.3 | -3.7 | High | Low Risk | Low Risk |
| Derivative B (4-Cl) | 2.8 | -4.2 | Medium | Medium Risk | Low Risk |
| Derivative C (4-OCH3) | 1.9 | -3.2 | High | Low Risk | Low Risk |
| Derivative D (3-NH2) | 1.5 | -2.8 | Medium | Low Risk | High Risk |
This data is illustrative and not based on experimental results for this compound derivatives.
Methodologies for In-Silico Prediction
The prediction of physicochemical and pharmacokinetic properties of novel chemical entities relies on a variety of computational methods. The most common approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity or a specific property.[1] These models are developed using a "training set" of compounds with known activities to predict the properties of new, untested molecules.
Experimental Protocol for QSAR Model Development:
-
Data Set Collection: A dataset of molecules with experimentally determined properties (e.g., toxicity, binding affinity) is compiled.[2]
-
Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity.
-
Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal (e.g., cross-validation) and external validation (using a separate "test set" of compounds).[2]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol for Molecular Docking:
-
Preparation of the Protein Structure: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand Structure: The 2D or 3D structure of the ligand (the nitrobenzonitrile derivative) is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.
-
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualization of In-Silico Prediction Workflow
The following diagram illustrates a general workflow for the in-silico prediction of the properties of small molecules like this compound derivatives.
Caption: A generalized workflow for the in-silico prediction and prioritization of drug candidates.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-2-nitrobenzonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methyl-2-nitrobenzonitrile, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to mitigate risks associated with this chemical.
This compound is a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1] Adherence to proper handling and disposal protocols is therefore critical.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, ensure that all personnel are equipped with the appropriate personal protective equipment and are familiar with the correct handling procedures.
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as the substance is harmful.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be required. | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced to prevent inhalation.[2] |
| Protective Clothing | Lab coat, long-sleeved shirt, and pants. Chemical-resistant apron as needed. | To minimize skin exposure.[1] |
| Work Area | Use only outdoors or in a well-ventilated area. | To reduce the concentration of airborne dust or vapors.[1][3] |
| Hygiene Practices | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] | To prevent accidental ingestion and skin contamination. |
Disposal Workflow
The proper disposal of this compound and its containers involves a multi-step process to ensure safety and regulatory compliance. The following diagram outlines the logical workflow for disposal.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Procedures
Step 1: Collection of Solid Waste
For spills or residual product, carefully sweep up the solid material and place it into a suitable, clearly labeled, and sealable container for disposal.[2] Avoid generating dust.[4]
Step 2: Decontamination of Empty Containers
Thoroughly empty all contents from the original container. The first rinse of the container must be collected and treated as hazardous waste.[5] For chemicals with high toxicity, it is recommended that the first three rinses are collected as hazardous waste.[5]
Step 3: Waste Storage
All containers holding this compound waste must be kept tightly sealed and stored in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][5]
Step 4: Final Disposal
Dispose of the waste, including the collected rinsate and contaminated materials, through an approved and licensed hazardous waste disposal company.[1][3] Do not dispose of this chemical into the environment or down the drain.[2][6] Adhere to all federal, state, and local regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling 4-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-2-nitrobenzonitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds like 4-Nitrobenzonitrile and 2-Methyl-4-nitrobenzonitrile, it is classified as hazardous.[1][2]
Primary Hazards:
-
Acute Toxicity (Oral): May be harmful or fatal if swallowed.[1][2]
-
Acute Toxicity (Dermal): May be harmful in contact with skin.[2]
-
Acute Toxicity (Inhalation): May be harmful or toxic if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5][6] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Prevents contact with eyes from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), lab coat, and coveralls.[4][7][8] | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Disposable gloves and clothing are often preferred.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Required when handling the powder outside of a certified chemical fume hood or if exposure limits are exceeded. An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be suitable.[6] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Do not eat, drink, or smoke in the work area.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][11] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a container for disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][12]
-
Waste is classified as hazardous.[12]
-
Do not dispose of down the drain or in regular trash.[13]
-
The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[13]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Methyl-4-nitrobenzonitrile, 1G | Labscoop [labscoop.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
